(5-Amino-2-methylphenyl)boronic acid hydrochloride
Description
Properties
Molecular Formula |
C7H11BClNO2 |
|---|---|
Molecular Weight |
187.43 g/mol |
IUPAC Name |
(5-amino-2-methylphenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4,10-11H,9H2,1H3;1H |
InChI Key |
WBCWXCMLZKKASL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C)(O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-Amino-2-methylphenyl)boronic Acid Hydrochloride
Executive Summary
The compound (5-Amino-2-methylphenyl)boronic acid hydrochloride is a highly versatile bifunctional building block. Boronic acids are pivotal in modern organic synthesis, primarily as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The presence of both an amino group and a methyl group on the phenyl ring introduces unique electronic and steric properties, making it a highly sought-after intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics.
Physicochemical Profiling & Structural Elucidation
Understanding the physical and chemical properties of this reagent is critical for optimizing its storage and reactivity.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (5-Amino-2-methylphenyl)boronic acid hydrochloride |
| CAS Number | 2096330-83-3 |
| Molecular Formula | C7H11BClNO2 |
| Molecular Weight | 187.43 g/mol |
| Physical State | Solid powder |
| Key Functional Groups | Boronic acid (-B(OH)2), Primary amine salt (-NH3+Cl-), Methyl (-CH3) |
Causality in Salt Selection: Boronic acids containing electron-donating groups (like an unprotected aniline) are notoriously prone to oxidation and protodeboronation . Furthermore, a free amine can coordinate to palladium catalysts, poisoning the catalytic cycle. By supplying this reagent as a hydrochloride salt, the amine is protonated (-NH3+). This serves three critical functions:
-
Stability: Reduces the electron density on the aromatic ring, significantly slowing down oxidative degradation and protodeboronation during storage.
-
Handling: Enhances crystallinity and extends shelf-life.
-
Orthogonal Reactivity: In a cross-coupling reaction, the amine remains protonated (or is transiently deprotonated depending on the base equivalents), allowing the boronic acid to react selectively without the amine interfering or undergoing unwanted N-arylation (Buchwald-Hartwig coupling).
Mechanistic Insights: Suzuki-Miyaura Cross-Coupling Dynamics
The primary application of this building block is the formation of C-C bonds via the Suzuki-Miyaura reaction . The 2-methyl group provides ortho-steric hindrance, which is crucial for inducing atropisomerism in the resulting biaryl axis—a structural feature increasingly exploited in drug design to lock molecules into bioactive conformations and improve target selectivity.
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the boronic acid's role.
Experimental Methodologies & Self-Validating Protocols
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling Objective: Synthesize a functionalized biaryl intermediate while preserving the amine functionality for downstream derivatization.
Table 2: Reagent Stoichiometry and Rationale
| Reagent | Equivalents | Rationale |
| Aryl Halide (Electrophile) | 1.0 eq | Limiting reagent. |
| (5-Amino-2-methylphenyl)boronic acid HCl | 1.2 - 1.5 eq | Slight excess compensates for minor protodeboronation side-reactions. |
| Pd(dppf)Cl2 | 0.05 eq (5 mol%) | Bidentate ligand prevents catalyst deactivation and handles steric bulk. |
| K2CO3 (Base) | 3.0 - 4.0 eq | Extra equivalents are mandatory to neutralize the HCl salt and activate the boronic acid. |
| 1,4-Dioxane / H2O (4:1) | 0.1 M | Biphasic system ensures solubility of both organic substrates and inorganic base. |
Step-by-Step Methodology:
-
Preparation & Degassing:
-
Action: Sparge the 1,4-Dioxane/H2O solvent mixture with Argon for 30 minutes prior to use.
-
Causality: Oxygen is detrimental to Pd(0) catalysts, leading to oxidative quenching and homocoupling of the boronic acid .
-
-
Reagent Loading:
-
Action: To an oven-dried Schlenk flask, add the aryl halide, (5-Amino-2-methylphenyl)boronic acid hydrochloride, Pd(dppf)Cl2, and K2CO3.
-
Causality: Loading solids before liquids minimizes splashing and ensures accurate stoichiometric ratios. The extra equivalents of K2CO3 are critical here; failing to account for the HCl salt will result in incomplete boronate formation and stalled reactions.
-
-
Reaction Execution:
-
Action: Add the degassed solvent mixture. Evacuate and backfill the flask with Argon three times. Heat the mixture to 90°C for 12-18 hours.
-
Causality: The ortho-methyl group introduces steric hindrance at the transmetalation step. Elevated temperatures (90°C) and a robust bidentate catalyst like Pd(dppf)Cl2 provide the necessary activation energy to overcome this steric barrier.
-
-
Self-Validating Checkpoint (In-Process Control):
-
Action: Sample the reaction at 4 hours. Analyze via LC-MS.
-
Validation: You should observe the consumption of the aryl halide and the appearance of the product mass [M+H]+. If the reaction is stalled, check the pH; if it is not basic (pH > 9), the HCl salt may not have been fully neutralized.
-
-
Workup & Isolation:
-
Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.
-
Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling.
Downstream Pharmaceutical Applications
Once the biaryl core is synthesized, the 5-amino group acts as a versatile synthetic handle.
-
Amide Coupling: Reaction with carboxylic acids to form amides, a common motif in kinase inhibitors (e.g., targeting BCR-ABL or BTK).
-
Urea Formation: Reaction with isocyanates to build complex hydrogen-bonding networks.
-
Reductive Amination: Alkylation of the amine to tune lipophilicity and basicity (pKa).
The strategic placement of the methyl group (ortho to the biaryl linkage) and the amino group (meta to the linkage) allows medicinal chemists to explore specific vectors in the binding pocket of target proteins, maximizing both potency and selectivity.
References
An In-depth Technical Guide to (5-Amino-2-methylphenyl)boronic acid HCl: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Boron-Containing Scaffolds in Medicinal Chemistry
The strategic incorporation of boron-containing moieties into drug candidates has become an increasingly prevalent and successful approach in modern medicinal chemistry.[1][2] Once viewed with skepticism, the unique electronic properties of boron, particularly in the form of boronic acids, have been harnessed to design potent and selective therapeutic agents.[2] The trailblazing success of bortezomib, a proteasome inhibitor approved for the treatment of multiple myeloma, has catalyzed a surge of interest in this area, leading to the development of other FDA-approved boron-containing drugs.[1][2]
(5-Amino-2-methylphenyl)boronic acid hydrochloride is a key building block within this chemical class, offering a versatile scaffold for the synthesis of complex organic molecules. Its utility is primarily centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.[3][4] The presence of both an amino group and a methyl group on the phenyl ring provides opportunities for further functionalization and modulation of physicochemical properties, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.[5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of (5-Amino-2-methylphenyl)boronic acid HCl, with a focus on its practical utility for researchers in the pharmaceutical and biotechnology sectors.
Chemical Structure and Physicochemical Properties
The chemical structure of (5-Amino-2-methylphenyl)boronic acid hydrochloride combines a phenyl ring substituted with a boronic acid group, an amino group, and a methyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Caption: Chemical Structure of (5-Amino-2-methylphenyl)boronic acid HCl.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₁BClNO₂ | Calculated |
| Molecular Weight | 187.44 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted based on related compounds[6] |
| Melting Point | 93-96 °C (for 3-Aminophenylboronic acid monohydrate) | [7] The melting point of the target compound is expected to differ. |
| Solubility | Soluble in water and polar organic solvents | Predicted based on the hydrochloride salt form and data for related compounds[6] |
| pKa | pKa1 ~2.7 (at pH 7.4), pKa2 ~9.3 (at pH 4.5) (for 3-Aminophenylboronic acid HCl) | [6] The pKa values of the target compound are expected to be in a similar range. |
It is crucial for researchers to perform their own analytical characterization to determine the precise properties of the specific batch of (5-Amino-2-methylphenyl)boronic acid HCl being used.
Synthesis of (5-Amino-2-methylphenyl)boronic acid HCl
While a specific, detailed protocol for the synthesis of (5-Amino-2-methylphenyl)boronic acid HCl is not widely published, a general and plausible synthetic route can be devised based on established methodologies for the preparation of substituted phenylboronic acids. A common approach involves the ortho-lithiation of a protected aniline, followed by reaction with a trialkyl borate and subsequent deprotection and salt formation.
Caption: Plausible synthetic route for (5-Amino-2-methylphenyl)boronic acid HCl.
A Note on Synthetic Strategy: The choice of protecting group for the aniline is critical to prevent interference with the lithiation and borylation steps. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under the reaction conditions and ease of removal. The final step of acidification with HCl not only removes the protecting group but also forms the desired hydrochloride salt.
Key Reactivity: The Suzuki-Miyaura Coupling Reaction
The paramount application of (5-Amino-2-methylphenyl)boronic acid HCl in organic synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), enabling the construction of biaryl and substituted aromatic systems.[3][4]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The amino group in (5-Amino-2-methylphenyl)boronic acid HCl can potentially influence the reaction by coordinating to the palladium catalyst.[8] This can sometimes lead to catalyst inhibition, and optimization of reaction conditions, such as the choice of ligand, base, and solvent, may be necessary to achieve high yields.[8]
Applications in Medicinal Chemistry and Drug Development
The aminophenylboronic acid scaffold is a privileged motif in medicinal chemistry due to its ability to serve as a versatile precursor for a wide range of biologically active molecules.[1][5] The use of (5-Amino-2-methylphenyl)boronic acid HCl in a drug discovery workflow allows for the rapid generation of compound libraries for screening and lead optimization.
Caption: Drug discovery workflow utilizing (5-Amino-2-methylphenyl)boronic acid HCl.
The amino group provides a handle for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the exploration of a broader chemical space. The methyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using an aminophenylboronic acid. Note: This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
(5-Amino-2-methylphenyl)boronic acid HCl (1.0 eq)
-
Aryl or heteroaryl halide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add (5-Amino-2-methylphenyl)boronic acid HCl, the aryl/heteroaryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
As with all laboratory chemicals, (5-Amino-2-methylphenyl)boronic acid HCl and its related compounds should be handled with appropriate safety precautions.[9][10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10][12]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]
Always consult the Safety Data Sheet (SDS) for the specific product being used for detailed safety information.
Conclusion
(5-Amino-2-methylphenyl)boronic acid HCl is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the potential for further functionalization of the amino and methyl groups, makes it an attractive starting material for the generation of diverse chemical libraries. While specific experimental data for this compound is not extensively documented, a strong understanding of the chemistry of related aminophenylboronic acids allows for its effective application in the laboratory. As the field of boron chemistry continues to expand, the importance of such fundamental building blocks in the creation of novel therapeutics is set to grow.
References
-
Capot Chemical Co., Ltd. (2010, June 14). MSDS of 2-Aminophenylboronic acid hydrochloride. Retrieved from [Link]
- Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1260.
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.
- Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate.
- Pál, P., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
-
PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Lara, A., et al. (2010).
- Sari, Y., et al. (2021). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Polymers, 13(21), 3701.
- Li, Y., et al. (2020). Synthesis and Applications of β‐Aminoalkylboronic Acid Derivatives.
- Wang, X., et al. (2016). Catalytic Remote Dihalogenation of Alkenes Induced by Transposition of Esters. Journal of the American Chemical Society, 138(9), 2965-2968.
- Zhu, L., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5972-5998.
- Hudson, A. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15036-15043.
- Liu, Y., et al. (2018). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
- Tu, H.-Y., et al. (2021). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
-
PubChem. (n.d.). (5-Amino-2-(hydroxymethyl)phenyl)boronic acid. Retrieved from [Link]
-
PubChem. (n.d.). (5-Chloro-2-methylphenyl)boronic acid. Retrieved from [Link]
- Johansson, A. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
-
PubChem. (n.d.). 2-Aminomethyl-5-fluorophenyl-boronic acid. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 7. 3-氨基苯硼酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
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Technical Whitepaper: (5-Amino-2-methylphenyl)boronic Acid Hydrochloride in Advanced Cross-Coupling
Core Molecular Architecture and Physicochemical Profiling
(5-Amino-2-methylphenyl)boronic acid hydrochloride is a highly versatile organoboron building block utilized extensively in the pharmaceutical industry. The 5-amino-2-methylphenyl moiety is a privileged pharmacophore, notably serving as a critical structural component in several tyrosine kinase inhibitors, including[1].
When designing synthetic routes, the exact molecular weight and physical properties of the reagent are paramount for stoichiometric precision. The hydrochloride salt form is specifically engineered to enhance the compound's bench stability. Free anilines can undergo rapid auto-oxidation and unwanted metal coordination; protonating the amine to form the HCl salt mitigates these risks, ensuring a longer shelf-life and consistent reactivity profiles.
Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Chemical Name | (5-Amino-2-methylphenyl)boronic acid hydrochloride | Standard nomenclature for the protonated salt[2]. |
| CAS Number | 2096330-83-3 | Unique identifier for the HCl salt variant[3]. |
| Molecular Formula | C7H11BClNO2 | Accounts for the HCl addition to the free base[2]. |
| Molecular Weight | 187.43 g/mol | Critical for calculating exact molar equivalents in coupling[2]. |
| Free Base MW | 150.97 g/mol | Reference weight for the unprotonated C7H10BNO2[4]. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents protodeboration and hydrolytic degradation[4]. |
Mechanistic Role in Drug Development and Catalysis
The primary utility of this compound lies in its role as a nucleophilic partner in the palladium-catalyzed[5]. This reaction is a cornerstone of modern drug development due to its mild conditions, high functional group tolerance, and the low toxicity of boron byproducts.
In the context of (5-Amino-2-methylphenyl)boronic acid hydrochloride, the catalytic cycle involves three fundamental steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic aryl halide[5].
-
Transmetalation : This is the rate-limiting step where the boronic acid transfers its aryl group to the Pd(II) complex. Crucially, boronic acids themselves are poor nucleophiles. They require activation by a base to form a negatively charged, highly nucleophilic boronate complex[5].
-
Reductive Elimination : The biaryl product is released, and the Pd(0) catalyst is regenerated[5].
Causality in Base Selection : Because the starting material is a hydrochloride salt, the standard 2 equivalents of base used in Suzuki couplings are insufficient. An additional 1-1.5 equivalents of base must be added to neutralize the HCl salt in situ before the remaining base can activate the boronic acid for transmetalation. Failure to account for the 187.43 g/mol molecular weight and the extra base requirement is the leading cause of stalled reactions and protodeboration side reactions.
Catalytic cycle of Suzuki-Miyaura coupling using the boronic acid HCl salt.
Self-Validating Experimental Protocol: Suzuki-Miyaura Workflow
To ensure high fidelity and reproducibility, the following protocol is engineered specifically for the hydrochloride salt variant (MW: 187.43 g/mol ). It includes self-validating checkpoints to monitor reaction progress and identify common failure modes.
Step-by-Step Methodology
Step 1: Reagent Preparation and Stoichiometry
-
Action : Weigh out the aryl halide (1.0 eq) and (5-Amino-2-methylphenyl)boronic acid hydrochloride (1.2 eq, 224.9 mg/mmol)[2].
-
Causality : A slight excess of the boronic acid (1.2 eq) compensates for minor protodeboration that occurs at elevated temperatures. Using the exact MW of 187.43 g/mol is critical to avoid under-dosing the nucleophile.
Step 2: Catalyst and Base Selection
-
Action : Add Pd(dppf)Cl₂ (0.05 eq) and Potassium Carbonate (K₂CO₃) (3.5 eq).
-
Causality : Pd(dppf)Cl₂ is chosen because its bidentate ligand suppresses unwanted Buchwald-Hartwig amination of the free primary amine. 3.5 equivalents of K₂CO₃ are strictly required: 1.2 eq to neutralize the HCl salt of the boronic acid, leaving ~2.3 eq to facilitate the transmetalation step.
Step 3: Solvent Degassing and Reaction Execution
-
Action : Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solvent with Argon for 15 minutes prior to heating to 90°C.
-
Causality : The biphasic Dioxane/H₂O system ensures solubility of both the organic electrophile and the inorganic base/boronate complex. Degassing is a non-negotiable self-validating step; the presence of oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) and promote oxidative homocoupling of the boronic acid.
Step 4: In-Process Monitoring (Self-Validation)
-
Action : After 2 hours, sample the organic layer for LC-MS analysis.
-
Causality : Look for the disappearance of the aryl halide. If a mass corresponding to 107 m/z (m-toluidine) is observed, rapid protodeboration is occurring, indicating that the base concentration may be too low or the temperature too high.
Step 5: Workup and Purification
-
Action : Cool to room temperature, dilute with EtOAc, and wash with brine. Filter the organic layer through a pad of Celite.
-
Causality : The Celite filtration removes precipitated palladium black and inorganic salts. The crude product can then be purified via silica gel flash chromatography to yield the functionalized biaryl amine, ready for further derivatization (e.g., amide coupling to form[1]).
References
-
MDPI . "Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings". Molecules. URL:[Link]
-
ACS Publications . "A Facile Total Synthesis for Large-Scale Production of Imatinib Base". Organic Process Research & Development. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aksci.com [aksci.com]
- 3. 2096330-83-3|(5-Amino-2-methylphenyl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1003042-50-9|(5-Amino-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
Technical Guide: Solubility & Handling of (5-Amino-2-methylphenyl)boronic Acid Hydrochloride
[1][2]
Executive Summary
(5-Amino-2-methylphenyl)boronic acid hydrochloride (CAS: 1150114-77-2) represents a specialized class of bifunctional building blocks used primarily in Suzuki-Miyaura cross-coupling reactions for drug discovery.[1][2] Its dual functionality—an ionizable amine (as the hydrochloride salt) and a Lewis-acidic boronic acid—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.[1][2]
This guide addresses the critical challenge faced by process chemists: balancing the ionic lattice energy of the hydrochloride salt with the lipophilicity required for organic synthesis. While the salt form confers stability and water solubility, it often hinders dissolution in the anhydrous organic solvents preferred for moisture-sensitive catalytic cycles.[2] This document details the solubility landscape, provides validated protocols for solvent selection, and outlines strategies to modulate solubility via in situ neutralization.
Physicochemical Profile & Solubility Mechanism[3][4][5]
To master the solubility of this compound, one must understand the competing forces at the molecular level.
Structural Analysis[1][2]
-
The Hydrochloride Salt (
): The protonated amine creates a high-energy ionic crystal lattice.[1][2] Dissolution requires a solvent with high dielectric constant ( ) to overcome this lattice energy and solvate the ions. -
The Boronic Acid (
): This moiety is capable of hydrogen bonding (both donor and acceptor) but is also prone to reversible dehydration to form cyclic boroxine anhydrides (trimerization), which significantly alters solubility. -
The Tolyl Core: The methyl-phenyl ring provides a lipophilic scaffold, but its contribution is overshadowed by the ionic ammonium chloride group in the salt form.[2]
The Solubility Spectrum
The compound exhibits a "bimodal" solubility behavior depending on whether it remains a salt or is neutralized.
| Solvent Class | Representative Solvents | Solubility Rating (Salt Form) | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | High | High dielectric constant and H-bonding capability effectively solvate the ammonium cation and chloride anion.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole moments disrupt the ionic lattice. These are the "Gold Standard" solvents for stock solutions. |
| Ethers | THF, 1,4-Dioxane, MTBE | Low to Moderate | Solubility is limited by the salt nature. Wet ethers dissolve it better than anhydrous ethers due to water co-solvation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | Insufficient polarity to dissociate the ion pair. Useful as anti-solvents for precipitation. |
| Hydrocarbons | Hexanes, Toluene, Heptane | Insoluble | Strictly non-polar; used to wash away non-polar impurities or induce crystallization. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish precise saturation limits for your specific batch, as crystal morphology can affect dissolution rates.
-
Preparation: Weigh approximately 50 mg of (5-Amino-2-methylphenyl)boronic acid HCl into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100
L increments at 25°C. -
Equilibration: Vortex for 30 seconds after each addition. If the solid persists, sonicate for 5 minutes to ensure thermodynamic equilibrium (breaking kinetic barriers).
-
Visual Confirmation: Continue addition until a clear solution is obtained (no visible particulates).
-
Calculation:
-
Validation: Filter the solution through a 0.22
m PTFE filter and analyze via HPLC to confirm the compound has not degraded (e.g., protodeboronation).
Protocol B: In Situ Free-Basing for Suzuki Couplings
The HCl salt is often insoluble in standard non-polar coupling solvents (e.g., Toluene).[2] This protocol generates the soluble free base in situ.
-
Biphasic System: Suspend the HCl salt (1.0 equiv) in Toluene/Water (4:1 ratio).
-
Neutralization: Add 2.5 equiv of base (e.g.,
or ). -
Phase Transfer: Stir vigorously. The base neutralizes the ammonium salt (
).[1][2] The neutral free amine is now lipophilic and partitions into the Toluene layer. -
Catalyst Addition: Add the Palladium catalyst only after this phase transfer is observed (clear organic layer) to prevent catalyst poisoning by the acidic HCl.
Stability & Handling Risks[2]
Boroxine Cycle Equilibrium
In dry organic solvents (e.g., anhydrous THF) or under heat, the boronic acid dehydrates to form a boroxine trimer. This is not degradation but a reversible physical change.[2]
-
Impact: The boroxine is often more soluble in non-polar solvents than the monomeric acid.
-
Reversal: Adding small amounts of water (1-5%) shifts the equilibrium back to the monomeric boronic acid species required for transmetallation.[1][2]
Protodeboronation
The C-B bond is susceptible to cleavage, particularly in the presence of strong acids or metal impurities.
-
Risk Factor: High temperatures (>80°C) in protic solvents.
-
Mitigation: Avoid prolonged heating in acidic media.[2] Store stock solutions in DMSO at -20°C.
Visualizations
Diagram 1: Solubility Decision Tree
This logic flow guides the researcher in selecting the optimal solvent system based on the intended application.
Caption: Decision matrix for solvent selection based on experimental goals, prioritizing catalyst compatibility and compound stability.
Diagram 2: Chemical Equilibrium & Species
Understanding the dynamic equilibrium between the salt, free base, and boroxine is crucial for interpreting solubility data.
Caption: The equilibrium landscape.[1][2] Note that "Free Base" formation is the key step to accessing organic solubility for reactions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews, 95(7), 2457-2483.[2] (Foundational text on Boronic Acid reactivity).
-
National Institutes of Health (NIH). Solubility and Permeability Studies of Amino Acid Based Salts. Available at: [Link][1]
Navigating the Safety Profile of (5-Amino-2-methylphenyl)boronic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Compound and Its Context
(5-Amino-2-methylphenyl)boronic acid hydrochloride is an integral building block in contemporary medicinal chemistry and materials science. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the facile introduction of the aminomethylphenyl moiety, a common pharmacophore in drug discovery programs. The hydrochloride salt form is often favored for its improved stability and handling characteristics compared to the free boronic acid. However, the absence of a dedicated Safety Data Sheet necessitates a careful, science-led approach to its risk management. This guide provides an in-depth analysis based on the safety profile of its pinacol ester derivative, a common synthetic precursor, to empower researchers with the knowledge to handle this compound with the utmost care.
Hazard Identification and Classification
Based on the GHS classification of the pinacol ester derivative, (5-Amino-2-methylphenyl)boronic acid hydrochloride should be treated as a hazardous substance.[1][2] The primary hazards are associated with its irritant properties.
Causality of Hazards
The irritant nature of phenylboronic acids and their derivatives often stems from their interaction with biological nucleophiles. The boronic acid moiety can form reversible covalent bonds with diols present in glycoproteins on the surface of mucous membranes and skin, leading to an inflammatory response. The presence of an amino group and the acidic nature of the hydrochloride salt may further modulate this reactivity.
First-Aid Measures: A Self-Validating Response Protocol
A rapid and informed response to exposure is critical. The following protocols are designed to be a self-validating system, ensuring immediate and appropriate action.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] If eye irritation persists, seek immediate medical advice/attention.[1][2] The rationale is to physically remove the irritant and dilute any remaining substance to minimize damage to the cornea and conjunctiva.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[1] The use of soap aids in the removal of the organic compound from the skin.
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[2] This ensures the cessation of exposure and supports respiratory function.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting unless told to do so by a poison control center or doctor. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2]
Exposure Controls and Personal Protection: The Hierarchy of Safety
A multi-layered approach to exposure prevention is paramount. The hierarchy of controls, from engineering solutions to personal protective equipment (PPE), provides a robust framework for safe handling.
Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area.[2] For operations that may generate dust, use a local exhaust ventilation system, such as a chemical fume hood, to keep airborne concentrations below exposure limits.[1]
-
Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[2]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory operations.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which are highly susceptible to irritation from this compound.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | To prevent skin contact and subsequent irritation.[1] |
| Respiratory Protection | For operations generating dust, a NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of the irritant dust particles. |
Handling and Storage: Ensuring Chemical Integrity and Safety
Proper handling and storage are crucial to maintain the compound's stability and prevent accidental exposure.
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert atmosphere (e.g., argon or nitrogen). This compound is likely moisture-sensitive and may be air-sensitive.[2] Keep refrigerated for long-term storage.[2]
Incompatible Materials
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[1][2]
-
Strong Acids and Bases: May cause decomposition or unwanted side reactions.[2]
Physical and Chemical Properties
The following table summarizes the known properties of the pinacol ester derivative. The properties of the hydrochloride salt may differ, particularly in terms of solubility and melting point.
| Property | Value (for 5-Amino-2-methylphenylboronic acid pinacol ester) |
| CAS Number | 882670-69-1 |
| Molecular Formula | C₁₃H₂₀BNO₂ |
| Molecular Weight | 233.12 g/mol |
| Appearance | Solid |
| Melting Point | 82-86 °C |
| Stability | Stable under recommended storage conditions. Moisture sensitive.[2] |
Accidental Release Measures
In the event of a spill, a calm and methodical response is essential to mitigate the hazard.
Experimental Protocol for Spill Cleanup
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[1]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Cleanup:
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[2]
Toxicological and Ecological Information
Detailed toxicological and ecological data for (5-Amino-2-methylphenyl)boronic acid hydrochloride are not available. The information below is based on the pinacol ester derivative and general knowledge of similar compounds.
-
Acute Toxicity: No data available.[1]
-
Carcinogenicity: No component of the pinacol ester derivative at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]
-
Germ Cell Mutagenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Ecological Information: The environmental impact of this compound has not been fully investigated. It is crucial to prevent its release into the environment. Do not let the product enter drains.
Visualizing Safety Protocols
Emergency Response Workflow
Caption: Emergency response workflow for exposure incidents.
Hierarchy of Exposure Controls
Caption: Hierarchy of controls for mitigating exposure risks.
References
Sources
An In-depth Technical Guide to the Thermal Analysis of (5-Amino-2-methylphenyl)boronic acid hydrochloride
This document moves beyond a simple data-listing approach. Instead, it offers a field-proven, logic-driven methodology for researchers, explaining not just how to measure the thermal properties of this compound, but why specific steps and analytical techniques are chosen. We will explore the inherent chemical instabilities of boronic acids and present a multi-faceted experimental plan designed to yield unambiguous and scientifically rigorous data.
The Challenge: Why Boronic Acid Melting Points Are Not Straightforward
Boronic acids are known for their propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[1] This process is often reversible in the presence of water. Consequently, what may appear to be a melting point can, in fact, be a dehydration or decomposition event, making traditional capillary melting point methods potentially misleading.[1] The difficulty in obtaining accurate and reproducible melting points for free boronic acids is a recognized challenge in the field.[1]
The hydrochloride salt form, as in (5-Amino-2-methylphenyl)boronic acid hydrochloride, introduces further complexity. While the salt may stabilize the compound, the thermal analysis must be capable of distinguishing between a true solid-to-liquid phase transition and events such as:
-
Dehydration: Loss of water of crystallization.
-
Decomposition: Irreversible chemical breakdown.
-
Salt Dissociation: Breakdown of the hydrochloride salt structure prior to melting.
Therefore, a robust characterization requires a combination of analytical techniques to interpret the observed thermal events correctly.
A Multi-Pronged Approach to Thermal Characterization
To build a complete and trustworthy thermal profile of (5-Amino-2-methylphenyl)boronic acid hydrochloride, a sequential and complementary analytical workflow is essential. This workflow is designed as a self-validating system, where data from one technique informs and confirms the interpretation of another.
Caption: Decision logic for interpreting correlated DSC and TGA data.
-
Scenario A: Melting. If the DSC thermogram shows a sharp endotherm at a specific temperature, but the TGA curve is flat in that same temperature range, the event is a true melt or a solid-solid phase transition.
-
Scenario B: Decomposition/Dehydration. If the DSC endotherm occurs at the same temperature as a significant mass loss observed in the TGA, the event is not a true melt. [2]The magnitude of the mass loss can help identify the process (e.g., loss of a specific number of water molecules).
Contextual Data from Related Compounds
While no specific melting point is published for (5-Amino-2-methylphenyl)boronic acid hydrochloride, data from structurally similar compounds can provide a useful, albeit approximate, frame of reference. The significant variation in these values underscores the necessity of experimental determination for the target compound.
| Compound Name | CAS Number | Reported Melting Point (°C) | Citation |
| 4-Aminophenylboronic acid hydrochloride | 80460-73-7 | 195-200 | |
| 3-Aminophenylboronic acid hydrochloride | 85006-23-1 | Not specified | [3][4] |
| (5-amino-2-hydroxymethylphenyl)boronic acid, hcl, dehydrate | 117098-93-8 | 300 | [5] |
| 5-Amino-2-methylphenylboronic acid pinacol ester | 882670-69-1 | 82-86 | [6] |
This table illustrates the wide range of thermal event temperatures for related structures and highlights that direct extrapolation is not reliable.
Conclusion for the Practicing Scientist
The determination of the melting point for (5-Amino-2-methylphenyl)boronic acid hydrochloride is a non-trivial task that demands a higher level of analytical rigor than for simpler organic molecules. A reported value should not be taken at face value without understanding the methodology used to obtain it.
For drug development professionals and researchers, the definitive characterization of this compound requires, at a minimum, complementary DSC and TGA analyses. This dual-technique approach provides a self-validating system to distinguish between a true thermodynamic melting point and other thermal events like dehydration or decomposition. By following the detailed protocols and interpretation logic outlined in this guide, scientists can confidently generate reliable and defensible thermal analysis data, ensuring the integrity of their research and development efforts.
References
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Institutes of Health (NIH). [Link]
-
Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Thermodynamic Properties of Molten Salts Measured by DSC. International Atomic Energy Agency (IAEA). [Link]
-
SEM images and TGA thermograms of compounds. ResearchGate. [Link]
-
Comparative DSC curves of solid forms of haloperidol mesylate... ResearchGate. [Link]
-
Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Semantic Scholar. [Link]
-
Properties of a Model Aryl Boronic Acid and Its Boroxine. PubMed. [Link]
- Experiment 1 - Melting Points. Northern Arizona University.
-
Thermal behavior of the boric acid employed (TG, dTG and DTA). ResearchGate. [Link]
-
TGA and DTG curves of TNB under nitrogen atmosphere. ResearchGate. [Link]
-
“Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. TA Instruments. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [Link]
-
CAS No : 85006-23-1| Chemical Name : 3-Aminophenylboronic acid, HCl. Pharmaffiliates. [Link]
-
(5-amino-2-hydroxymethylphenyl)boronic acid, hcl, dehydrate. Chemdad. [Link]
-
Thermodynamic modeling of boric acid and selected metal borate systems. Semantic Scholar. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]
-
A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
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- 2. researchgate.net [researchgate.net]
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- 4. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]
- 5. (5-AMINO-2-HYDROXYMETHYLPHENYL)BORONIC ACID, HCL, DEHYDRATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2-hydroxymethylphenylboronic Acid Hydrochloride: Sourcing, Pricing, and Applications for Researchers
A Note on Chemical Identity: Initial searches for "5-amino-2-methylphenylboronic acid HCl" did not yield a readily available commercial product or extensive literature. Instead, the closely related and commercially significant compound, 5-Amino-2-hydroxymethylphenylboronic acid hydrochloride (and its related cyclic monoester), was consistently identified. This guide will therefore focus on this latter compound, a versatile building block in synthetic and medicinal chemistry. It is presented as a valuable resource for researchers, scientists, and drug development professionals, providing in-depth technical information on its procurement, properties, and applications.
Sourcing and Procurement of 5-Amino-2-hydroxymethylphenylboronic Acid and its Derivatives
For researchers and drug development professionals, securing a reliable supply of high-purity reagents is a critical first step. 5-Amino-2-hydroxymethylphenylboronic acid hydrochloride and its common derivative, the cyclic monoester, are available from a range of chemical suppliers. The choice of supplier often depends on factors such as purity, available quantity, cost, and lead times.
Below is a comparative table of suppliers offering these compounds. Please note that pricing is subject to change and may vary based on the quantity ordered and the supplier's current stock. It is always advisable to request a formal quote from the suppliers for the most up-to-date information.
| Supplier | Compound Name | CAS Number | Purity | Available Quantities |
| Santa Cruz Biotechnology | 5-Amino-2-hydroxymethylphenylboronic acid, HCl, dehydrate | 117098-93-8 | ≥95% | Inquire |
| Avantor (VWR) | (5-Amino-2-hydroxymethylphenyl)boronic acid hydrochloride, dehydrated | 117098-93-8 | Inquire | 1 g |
| Fluorochem | (5-Amino-2-(hydroxymethyl)phenyl)boronic acid | 914397-76-5 | 98% | 250 mg, 1 g |
| Sigma-Aldrich (Merck) | (5-Amino-2-(hydroxymethyl)phenyl)boronic acid | 914397-76-5 | 98% | Inquire |
| TCI America (Fisher Scientific) | 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester | 117098-94-9 | >95.0% | 1 g |
Chemical Properties and Handling
Chemical Structure:
Chemical Structure of 5-Amino-2-hydroxymethylphenylboronic Acid
Key Physicochemical Data:
-
Molecular Formula (HCl salt): C7H11BClNO3[1]
-
Molecular Weight (HCl salt): 185.42 g/mol [2]
-
Appearance: Typically a solid, ranging from light orange to yellow or green powder/crystals.[3]
-
Storage: It is recommended to store this compound under an inert atmosphere at 2-8°C.[2]
Core Applications in Research and Development
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions. The presence of both an amino and a hydroxymethyl group on this particular scaffold makes it a highly valuable and versatile building block for creating complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] In this reaction, a boronic acid (or its ester) is coupled with an organohalide in the presence of a palladium catalyst and a base.[4] 5-Amino-2-hydroxymethylphenylboronic acid is an excellent substrate for these reactions, allowing for the introduction of a functionalized phenyl ring into a target molecule. This is particularly relevant in drug discovery for the synthesis of biaryl compounds, a common motif in bioactive molecules.[5][6]
The Catalytic Cycle of Suzuki-Miyaura Coupling:
Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Bioconjugation and Medicinal Chemistry
The boronic acid functional group has unique properties that make it valuable in medicinal chemistry and bioconjugation. Boronic acids can form reversible covalent bonds with diols, a functionality present in many biological molecules such as sugars and glycoproteins.[7] This property is exploited for applications in:
-
Sensing and Diagnostics: The interaction with diols can be used to design sensors for saccharides.[7]
-
Drug Delivery: Boronic acid-containing molecules can be targeted to specific cells or tissues that have a high expression of certain glycoproteins.[8]
-
Enzyme Inhibition: Boronic acids are bioisosteres of carboxylic acids and have been incorporated into drugs that act as enzyme inhibitors.[9] For example, the blockbuster cancer drug Velcade (Bortezomib) is a boronic acid-based proteasome inhibitor.[9][10]
The amino group on 5-amino-2-hydroxymethylphenylboronic acid provides a convenient handle for further functionalization. For instance, it can be acylated or used in amide bond formation to attach the boronic acid moiety to a larger molecular scaffold, such as a peptide or a polymer.[11][12]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize the reaction conditions (catalyst, base, solvent, temperature) for their specific substrates.
Materials:
-
5-Amino-2-hydroxymethylphenylboronic acid derivative (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, the 5-amino-2-hydroxymethylphenylboronic acid derivative, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the reaction vessel under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
5-Amino-2-hydroxymethylphenylboronic acid hydrochloride is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling, combined with the unique properties of the boronic acid moiety for biological applications, ensures its continued importance in the field. While sourcing requires careful consideration of purity and cost, a number of reputable suppliers make this compound accessible to the scientific community.
References
-
Chemdad. (5-amino-2-hydroxymethylphenyl)boronic acid, hcl, dehydrate. [Link]
-
R&D Chemicals. (5-Amino-2-hydroxymethylphenyl)boronic acid hydrochloride. [Link]
-
NSF PAR. Boronic Acid Pairs for Sequential Bioconjugation. [Link]
-
PMC. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. [Link]
-
ACS Publications. Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. [Link]
-
PMC. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ULisboa Research Portal. Targeted delivery of boronic acids through bioconjugation. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (5-AMINO-2-HYDROXYMETHYLPHENYL)BORONIC ACID, HCL, DEHYDRATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester | 117098-94-9 | TCI Deutschland GmbH [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability & Storage of Amino-Phenylboronic Acid Hydrochloride Salts
Part 1: Executive Summary & Core Directive
Amino-phenylboronic acid hydrochloride salts (e.g., 3-aminophenylboronic acid HCl, 4-aminophenylboronic acid HCl) are critical bifunctional building blocks in medicinal chemistry. They serve as the linchpin for Suzuki-Miyaura cross-couplings and the development of glucose sensors and proteasome inhibitors.
However, these compounds present a dual-instability paradox :
-
The Boronic Acid Moiety: Prone to dehydration (trimerization to boroxines) and oxidative deboronation.
-
The Amino Group: Susceptible to rapid oxidation and N-oxide formation if left as a free base.
The Core Directive: This guide establishes that the Hydrochloride (HCl) salt form is the only viable state for long-term storage , acting as a kinetic trap that stabilizes the amine while modulating the reactivity of the boron center. This document details the mechanistic underpinnings of this stability and provides a self-validating protocol for storage and quality control.
Part 2: Mechanistic Analysis of Instability
To preserve these reagents, one must understand the thermodynamic and kinetic forces driving their degradation.
The Boroxine Equilibrium (Reversible)
Boronic acids are not static molecules. In the solid state and in solution, they exist in equilibrium with their dehydrated trimer, the boroxine .
-
Mechanism: Three boronic acid molecules lose three water molecules to form a six-membered
ring. -
Thermodynamics: This process is entropy-driven (release of water) and catalyzed by heat and vacuum.
-
Impact: While often considered an impurity, the boroxine is actually a "dormant" form. It can be hydrolyzed back to the monomeric acid with water/base during reaction setup.
-
The HCl Effect: The electron-withdrawing nature of the ammonium group (
) on the phenyl ring can destabilize the boroxine ring relative to electron-donating groups, making the monomer favored in the presence of moisture, but dry storage will still force dehydration [1].
Oxidative Deboronation (Irreversible)
This is the critical failure mode. Atmospheric oxygen, facilitated by moisture, attacks the C-B bond.
-
Mechanism: The C-B bond is cleaved, replacing the boron moiety with a hydroxyl group, effectively converting the expensive boronic acid into a cheap aminophenol .
-
Visual Indicator: A color change from white/off-white to brown/black often indicates phenol formation coupled with amine oxidation.
Protodeboronation (Irreversible)
Hydrolytic cleavage of the C-B bond to yield aniline (or the respective hydrochloride).
-
Catalysis: This pathway is accelerated by extreme pH. While the HCl salt creates an acidic local environment, the solid-state lattice energy usually protects against this unless the material becomes deliquescent (absorbs water to form a solution) [2].
Amine Oxidation (The Reason for HCl)
Free aniline derivatives are notorious for oxidizing to azo-compounds and "aniline black" polymers upon air exposure.
-
Stabilization: Protonating the amine to form the hydrochloride salt (
) removes the lone pair availability, rendering the nitrogen immune to oxidative attack. This is why you must never store the free base.
Part 3: Visualization of Degradation Pathways
The following diagram maps the kinetic relationship between the stable storage form and its degradation products.
Figure 1: Network of stability. Green represents the stable state; Blue is the reversible storage state; Red indicates irreversible destruction.
Part 4: Storage Protocol (Standard Operating Procedure)
This protocol is designed to be self-validating. If the material fails the visual check in Step 1, do not proceed to synthesis without quantitative analysis.
Environmental Control
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Ideal) or 4°C (Acceptable) | Low temperature kinetically inhibits oxidation and protodeboronation rates. |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is denser than air and provides a better "blanket" in opened containers to prevent oxidation. |
| Humidity | < 10% RH (Desiccator) | Moisture triggers deliquescence, which mobilizes ions and accelerates acid-catalyzed hydrolysis. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV light (prevents photolytic degradation) and ensures a gas-tight seal. Avoid plastic (permeable). |
Handling Workflow
-
Equilibration: Before opening a stored bottle, allow it to warm to room temperature in a desiccator. Why? Opening a cold bottle condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.
-
Aliquot Strategy: Do not repeatedly scoop from the master bulk. Package the material into single-use vials under an inert atmosphere upon receipt.
-
Re-sealing: If the master container must be used, purge the headspace with Argon and seal with Parafilm immediately after use.
Part 5: Quality Control & Analytical Verification
Do not rely on melting point alone, as boroxine mixtures exhibit broad melting ranges.
The NMR Method (The Gold Standard)
Boron NMR is the only definitive way to distinguish between the acid, the ester, and the degradation products [3].
-
Solvent:
with a trace of (to ensure distinct peaks) or (if solubility permits). -
Reference:
(external standard, 0 ppm). -
Interpretation:
-
Boronic Acid (Monomer):
(Broad singlet). -
Boronate/Quaternary:
(Sharp, if pH is high). -
Boroxine: Often overlaps with the acid in wet solvents due to rapid equilibrium, but in dry
, it appears slightly downfield. -
Oxidation (Boric Acid):
. If you see this peak, the sample is degraded.
-
The Purity Decision Tree
Figure 2: QC Decision Matrix. Note that high boroxine content does not mandate disposal; it requires stoichiometry adjustment.
Part 6: References
-
Boroxine Formation & Equilibrium: Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, vol. 57, no. 5, 2002. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Quantitative In Silico Prediction of the Rate of Protodeboronation." Journal of Chemical Information and Modeling, 2021. Link
-
Quantitative Boron NMR: Fernández, I., et al. "Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis." The Analyst, 2018. Link
-
Handling Boronic Acids: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. Link
-
Safety & Storage Data: Sigma-Aldrich Safety Data Sheet, "4-Aminophenylboronic acid hydrochloride." Link
difference between (5-Amino-2-methylphenyl)boronic acid and its free base
CAS: 163517-62-2 (Parent Acid) | Context: Amino-Arylboronic Acid Stability & Reactivity
Executive Summary
In drug development and organic synthesis, (5-Amino-2-methylphenyl)boronic acid presents a classic "dual-functionality" challenge. It contains a Lewis acidic boron center and a Brønsted basic amine. This guide details the critical operational differences between the HCl Salt (stabilized form) and the Free Base (neutral species), focusing on storage stability, catalyst poisoning mechanisms, and stoichiometry adjustments required for Suzuki-Miyaura cross-couplings.
Part 1: Structural Dynamics & Physical Forms
The term "Free Base" in the context of amino-boronic acids is often a misnomer that leads to experimental failure. Strictly speaking, it refers to the neutral amino species. However, this species is rarely a static monomer.
1. The Equilibrium Trap
The "Free Base" exists in a dynamic equilibrium between three states, driven by the interaction between the nucleophilic amine and the electrophilic boron, as well as dehydration.
-
Monomeric Zwitterion: The amine lone pair can coordinate intramolecularly or intermolecularly to the empty p-orbital of the boron, reducing its reactivity.
-
Boroxine (Anhydride): Upon standing or drying, the free acid spontaneously dehydrates to form a cyclic trimer (boroxine). This alters the stoichiometry of your reaction if you calculate molecular weight based on the monomer.
-
HCl Salt: Protonation of the amine (
) eliminates the lone pair, breaking the B-N interaction and preventing oxidative degradation.
Visualization: The Stability Equilibrium
The following diagram illustrates why the HCl salt is the preferred storage form, while the Free Base is the reactive (but unstable) intermediate.
Caption: The HCl salt locks the molecule in a stable state. Neutralization releases the free base, which immediately enters a dehydration/zwitterionic equilibrium.
Part 2: Reactivity Profile & Suzuki-Miyaura Implications[1][2]
The choice of form dictates your reaction protocol. Using the Free Base without precautions can lead to catalyst deactivation, while using the HCl salt requires precise stoichiometric adjustments.
1. Catalyst Poisoning (The Free Base Risk)
Free primary amines are potent ligands for Palladium (Pd). In a Suzuki coupling:
-
Mechanism: The
group binds to the Pd(II) center, displacing phosphine ligands or preventing the oxidative addition of the aryl halide. -
Result: Stalled reaction or requirement for high catalyst loading (>5 mol%).
-
Solution: Use the HCl salt or protect the amine (e.g., Boc-protection) if the coupling is sluggish.
2. Stoichiometry Adjustment (The HCl Salt Requirement)
If you substitute the Free Base with the HCl salt, you must account for the acid consumption. Standard Suzuki protocols (using 2.0 equiv base) will fail because the first equivalent is consumed solely to neutralize the HCl.
Table 1: Comparative Operational Parameters
| Feature | Free Base (Neutral) | HCl Salt |
| MW Calculation | Unreliable (variable hydration/boroxine content) | Precise (defined stoichiometry) |
| Storage Stability | Poor (Oxidation/Dehydration prone) | Excellent (Shelf-stable) |
| Hygroscopicity | High | Moderate |
| Base Requirement | Standard (2.0 - 3.0 equiv) | Elevated (+1.0 equiv) |
| Pd Catalyst Compatibility | Risk of amine coordination (Poisoning) | Amine is protonated initially (Safer) |
Part 3: Experimental Protocols
Protocol A: Converting HCl Salt to Free Base (In-Situ)
Use this workflow for Suzuki couplings to avoid isolating the unstable free base.
Reagents:
-
(5-Amino-2-methylphenyl)boronic acid HCl salt[1]
-
Aryl Halide (1.0 equiv)
-
Pd Catalyst (e.g.,
, 3-5 mol%) -
Base:
or (3.5 - 4.0 equiv) -
Solvent: Dioxane/Water (4:1)
Step-by-Step:
-
Charge: Add the HCl salt, aryl halide, and Pd catalyst to the reaction vessel.
-
Degas: Purge the solvent system with Nitrogen/Argon for 15 minutes.
-
Base Addition (Critical): Add the base.
-
Note: The first 1.0 equivalent of base reacts immediately with the HCl:
-
The remaining base activates the boronic acid to the boronate species
.
-
-
Heat: Ramp to 80-100°C. The in-situ generated free amine may still coordinate Pd, but the high salt concentration and temperature help drive the catalytic cycle.
Protocol B: Handling the "Free Base" (If avoiding Salt)
If you must use the neutral form (e.g., for solubility reasons in non-polar solvents):
-
Quantification: Do not trust the gravimetric mass blindly. Run a quantitative NMR (qNMR) to determine the boroxine:monomer ratio.
-
Rehydration: If the material is high in boroxine (trimer), pre-stir it in the aqueous base solution for 30 minutes before adding the catalyst and electrophile. This hydrolyzes the trimer back to the reactive monomeric boronate.
Visualization: Reaction Workflow
Caption: Decision tree for base stoichiometry based on the starting material form.
References
-
Structure & Properties: Sigma-Aldrich. (n.d.). 5-Amino-2-methylphenylboronic acid pinacol ester (Analogous stability data). Retrieved from
- Boroxine Equilibrium: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Acid equilibrium mechanics).
-
Suzuki Coupling Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Amine Poisoning: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling with MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. (Context on amino-boronic instability).
Sources
The Chemical Architecture and Application of 5-Amino-2-Methylphenylboronic Acid Derivatives in Advanced Organic Synthesis
Executive Summary
In modern medicinal chemistry and drug development, the precise construction of complex biaryl systems is heavily reliant on robust building blocks. 5-Amino-2-methylphenylboronic acid and its highly optimized derivative, 5-amino-2-methylphenylboronic acid pinacol ester (CAS 882670-69-1), represent critical intermediates in the synthesis of advanced nitrogenous heterocyclic compounds. These derivatives are prominently utilized in the development of targeted therapeutics, including c-Abl kinase inhibitors for oncological and neurodegenerative applications (e.g., Alzheimer's and Parkinson's diseases) [1].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and field-proven experimental workflows associated with these boronic acid derivatives.
Structural Dynamics & Physicochemical Profile
The utility of 5-amino-2-methylphenylboronic acid derivatives lies in their trifunctional nature. While the free boronic acid (CAS 1003042-50-9) is available, it is highly polar, prone to dehydration (forming boroxines), and challenging to purify. Consequently, the pinacol ester (Bpin) derivative is the industry standard due to its enhanced stability and lipophilicity [2].
Quantitative Physicochemical Data
Data summarized for the industry-standard pinacol ester derivative.
| Property | Value / Specification |
| Chemical Name | 5-Amino-2-methylphenylboronic acid pinacol ester |
| IUPAC / Synonym | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| CAS Number | 882670-69-1 |
| Molecular Formula | C₁₃H₂₀BNO₂ |
| Molecular Weight | 233.12 g/mol |
| Melting Point | 83°C to 84°C |
| Standard Purity | ≥ 97% |
| Storage Conditions | 2–8°C (Refrigerator), sealed under inert atmosphere |
Structural Causality: Why This Specific Architecture?
Every functional group on this molecule serves a distinct, mechanistic purpose in synthetic workflows:
-
The Pinacol Ester (Bpin): Reduces the Lewis acidity of the boron atom compared to the free acid. This steric shielding prevents premature degradation and allows the compound to survive silica gel chromatography.
-
The 2-Methyl Group (Ortho to Boron): Provides critical steric hindrance. While ortho-substituents can marginally slow transmetalation, this methyl group shields the fragile C-B bond from hydrolytic cleavage (protodeboronation), ensuring high yields during high-temperature aqueous couplings.
-
The 5-Amino Group (Para to Methyl): Acts as a nucleophilic handle. Once the biaryl core is established via Suzuki coupling, this primary amine is readily derivatized into amides or ureas to build the final pharmacophore [1].
Fig 1: Structural logic and functional group causality of the pinacol ester derivative.
Synthetic Utility: Suzuki-Miyaura Cross-Coupling
The primary application of 5-amino-2-methylphenylboronic acid pinacol ester is acting as the nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Mechanistic Principles & Reagent Selection
To successfully couple this sterically hindered (ortho-methyl) boronic ester with an aryl halide, the catalytic system must be carefully tuned:
-
Catalyst Choice: Bulky, electron-rich precatalysts like bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) are preferred [3]. The electron-rich phosphine ligands accelerate the oxidative addition of the aryl halide, while their steric bulk forces the reductive elimination step, overcoming the hindrance of the ortho-methyl group.
-
Solvent System: A biphasic mixture of 1,4-Dioxane and Water (typically 10:1 v/v) is utilized. Causality: Dioxane solubilizes the organic substrates and the Pd catalyst, while water dissolves the inorganic base (K₂CO₃). The aqueous base is mandatory to coordinate with the boron atom, forming a negatively charged, highly reactive "ate" complex that drives transmetalation [3].
Standardized Experimental Protocol
The following is a self-validating, step-by-step methodology adapted from validated pharmaceutical patent literature for synthesizing kinase inhibitor intermediates [3].
Reagents Required:
-
5-Amino-2-methylphenylboronic acid pinacol ester (1.26 g, 5.41 mmol)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Pd Catalyst (0.131 g, 0.185 mmol, ~3.4 mol%)
-
Potassium Carbonate (K₂CO₃) (1.385 g, 10.02 mmol)
-
1,4-Dioxane (20 mL) and Deionized Water (2 mL)
Step-by-Step Workflow:
-
Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic pinacol ester, and K₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane and water.
-
Degassing (Critical Quality Attribute): Submerge the mixture in an ultrasonic bath and bubble pure Argon or Nitrogen through the solution for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote homocoupling of the boronic ester, destroying the yield.
-
Catalyst Introduction: Quickly add the Palladium catalyst under a positive stream of inert gas, then seal the flask.
-
Thermal Activation: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously for 2 to 4 hours. Causality: The 90°C temperature provides the necessary activation energy to overcome the steric barrier imposed by the 2-methyl group during transmetalation.
-
Workup: Cool the reaction to room temperature. Dilute with 50 mL of water and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude via silica gel flash chromatography to isolate the functionalized biaryl amine.
Fig 2: Step-by-step Suzuki-Miyaura cross-coupling experimental workflow.
Handling, Stability, and Safety Protocols
While the pinacol ester drastically improves the stability of the boronic acid, proper handling is still required to maintain the 97%+ purity standard required for pharmaceutical synthesis.
-
Degradation Pathways: Prolonged exposure to atmospheric moisture and strong acids can lead to the hydrolysis of the pinacol ester back to the free boronic acid, which complicates purification. Exposure to strong oxidizing agents will cleave the C-B bond, yielding a phenolic byproduct.
-
Storage: Must be stored at 2–8°C in a tightly sealed container, ideally backfilled with Argon.
-
Safety & Toxicity: As an aniline derivative, it is classified as a skin, eye, and respiratory irritant. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory. Avoid inhalation of dust [2].
References
- Gray, N., et al. "Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof." U.S. Patent US8623889B2, published January 7, 2014.
-
Fisher Scientific. "5-Amino-2-methylphenylboronic acid pinacol ester, 97%, Thermo Scientific." Fisher Scientific UK. URL:[Link]
- World Intellectual Property Organization. "Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof." Patent WO2012080284A2, published June 21, 2012.
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling with (5-Amino-2-methylphenyl)boronic Acid Hydrochloride
Introduction & Mechanistic Challenges
The Suzuki-Miyaura cross-coupling is a foundational transformation in modern drug discovery, enabling the robust construction of carbon-carbon bonds[1]. However, when utilizing highly functionalized building blocks such as (5-Amino-2-methylphenyl)boronic acid hydrochloride , researchers face a triad of unique physicochemical and mechanistic challenges:
-
Hydrochloride Salt Stoichiometry: The reagent is supplied as an HCl salt. Before the boronic acid can be activated by a base to form the reactive boronate complex, the base must first neutralize the hydrochloride to liberate the free amine[2].
-
Steric Hindrance (Ortho-Methyl Effect): The methyl group at the 2-position creates significant steric bulk adjacent to the carbon-boron bond. This impedes the transmetalation step, which is often the rate-limiting step in Suzuki couplings of ortho-substituted arylboronic acids[3].
-
Chemoselectivity (Free Amine): The exposed 5-amino group introduces the risk of competitive binding to the palladium center or unintended Buchwald-Hartwig amination (C-N bond formation)[4].
Causality in Experimental Design (E-E-A-T)
As a Senior Application Scientist, I emphasize that successful protocol design is not a random screening of conditions, but a rational selection based on mechanistic causality.
Base Selection & Stoichiometry:
Standard Suzuki protocols typically employ 2.0 equivalents of base. For this hydrochloride salt, a minimum of 3.0 to 3.5 equivalents is strictly required[5]. One equivalent is consumed immediately to neutralize the HCl, leaving the requisite ~2.0 equivalents to drive the catalytic cycle by forming the trihydroxyboronate species[6]. We recommend aqueous potassium carbonate (
Catalyst and Ligand Choice:
To overcome the steric hindrance of the ortho-methyl group and suppress competitive amination, a highly active palladium catalyst with a sterically demanding, electron-rich ligand is required[3].
Workflow and Pathway Visualization
Caption: Catalytic cycle of Suzuki-Miyaura coupling with HCl salt neutralization and transmetalation.
Quantitative Data & Optimization
The following table summarizes the optimization of base equivalents and solvent systems, highlighting the causal relationship between base stoichiometry and reaction success.
Table 1: Optimization of Base and Solvent Conditions
| Base (Eq.) | Solvent System | Temp (°C) | Conversion (%) | Chemoselectivity (C-C vs C-N) |
| 1,4-Dioxane/H₂O (4:1) | 90 | < 10% | N/A (Incomplete neutralization) | |
| 1,4-Dioxane/H₂O (4:1) | 90 | > 95% | > 99:1 | |
| Toluene/H₂O (3:1) | 100 | 85% | 95:5 | |
| DMF/H₂O (5:1) | 90 | 70% | 80:20 (Increased amination) |
Data Interpretation: 3.5 equivalents of base are strictly required to neutralize the HCl salt and drive the catalytic cycle. 1,4-Dioxane/water provides the best balance of solubility and chemoselectivity.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process checks (color changes, phase separations, pH validation) ensure that each step proceeds correctly before moving to the next.
Materials Required:
-
(5-Amino-2-methylphenyl)boronic acid hydrochloride (1.2 eq)
-
Aryl halide (Ar-X, 1.0 eq)
- (0.05 eq, 5 mol%)
- (3.5 eq)
-
1,4-Dioxane and Deionized Water (Degassed)
Step-by-Step Methodology:
Step 1: Reagent Preparation and Degassing
-
In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (5-Amino-2-methylphenyl)boronic acid hydrochloride (1.2 mmol), and
(3.5 mmol). -
Add
(0.05 mmol). -
Self-Validation Check: The solid mixture should appear as a heterogeneous powder. If the palladium catalyst is dark black instead of its characteristic red/orange, it may have degraded to inactive Pd-black; replace the catalyst immediately.
-
Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.
Step 2: Solvent Addition and Reaction Execution
5. Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
6. Causality Note: The water dissolves the
Step 3: Workup and Acid-Base Purification
9. Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL).
10. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL).
11. Self-Validation Check (Acid-Base Extraction): To selectively isolate the aminobiaryl product from non-basic impurities (like homocoupled boronic acid), extract the combined organic layers with 1M HCl (2 x 15 mL). The product moves to the aqueous layer as a water-soluble hydrochloride salt.
12. Discard the organic layer. Basify the aqueous layer with 2M NaOH until pH > 10 (Verify strictly with pH paper). The product will precipitate or form a cloudy suspension.
13. Extract the basified aqueous layer with fresh EtOAc (3 x 15 mL).
14. Dry the organic phase over anhydrous
Caption: Step-by-step experimental workflow for handling aminophenylboronic acid hydrochloride salts.
References
-
Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journals URL: [Link][3]
-
Title: US8623889B2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof Source: Google Patents URL: [5]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link][6]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link][2]
-
Title: Aminative Suzuki–Miyaura coupling Source: Shaanxi Normal University (SNNU) URL: [Link][4]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. US8623889B2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds with 5-Amino-2-methylphenylboronic Acid
Introduction: The Strategic Importance of Substituted Biaryls
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3][4][5] The specific introduction of amino and methyl groups onto the biaryl framework, as facilitated by reagents like 5-amino-2-methylphenylboronic acid, allows for the fine-tuning of a molecule's physicochemical properties. The amino group can serve as a key site for hydrogen bonding or as a synthetic handle for further functionalization, while the methyl group can influence conformation and metabolic stability. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these C-C bonds, lauded for its mild conditions and broad functional group tolerance.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the effective use of 5-amino-2-methylphenylboronic acid in the synthesis of diverse biaryl compounds.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura coupling mechanism is paramount for successful application and troubleshooting. The reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11][12]
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[9]
-
Transmetalation: In this key step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][13] The choice of base is therefore a critical parameter influencing reaction efficiency.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[10]
Visualization of the Catalytic Process
To illustrate the intricate steps of this powerful reaction, the following diagram outlines the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Successful Coupling with 5-Amino-2-methylphenylboronic Acid
The presence of the amino group in 5-amino-2-methylphenylboronic acid introduces specific considerations that must be addressed for optimal reaction outcomes.
-
Handling and Stability of the Boronic Acid: 5-Amino-2-methylphenylboronic acid, like many boronic acids, can be susceptible to protodeboronation and oxidation.[14] It is advisable to store the reagent under an inert atmosphere, refrigerated, and protected from light and moisture. For enhanced stability, particularly in solution, the corresponding pinacol ester can be utilized.[15][16]
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is crucial. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For challenging couplings, specialized ligands such as SPhos or XPhos may be beneficial.[9][10]
-
Base Selection: The base plays a pivotal role in activating the boronic acid. The basicity and solubility of the chosen base can significantly impact the reaction rate and yield. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[13][17] The amino group on the boronic acid may interact with the base, necessitating careful optimization.
-
Solvent System: A variety of solvents can be employed, often in combination with water to facilitate the dissolution of the inorganic base.[10] Common solvent systems include toluene/water, dioxane/water, and DMF/water.[10][17] The choice of solvent can influence reaction kinetics and product solubility.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of biaryl compounds using 5-amino-2-methylphenylboronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a general method for the coupling of 5-amino-2-methylphenylboronic acid with a generic aryl bromide.
Materials:
-
5-Amino-2-methylphenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-2-methylphenylboronic acid, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[10]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
5-Amino-2-methylphenylboronic acid pinacol ester (0.3 mmol)
-
Aryl chloride (0.25 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.01 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (0.5 mmol)
-
1,4-Dioxane (2 mL)
-
Water (0.2 mL)
Procedure:
-
In a microwave vial, combine 5-amino-2-methylphenylboronic acid pinacol ester, the aryl chloride, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling with 5-amino-2-methylphenylboronic acid, highlighting the impact of different parameters.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-80 |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 80 | 6 | 90-98 |
| 3-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 110 | 10 | 65-75 |
Workflow Visualization
A typical experimental workflow for the synthesis of a biaryl compound using 5-amino-2-methylphenylboronic acid is depicted below.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature- Deactivated boronic acid | - Use a fresh batch of catalyst- Screen different bases (e.g., K₃PO₄, Cs₂CO₃)- Increase reaction temperature- Use the pinacol ester of the boronic acid |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure thorough degassing of the reaction mixture- Use a more stable ligand |
| Protodeboronation of Starting Material | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous solvents- Optimize reaction time and temperature |
| Difficulty in Product Purification | - Close polarity of product and starting materials/byproducts | - Optimize the eluent system for column chromatography- Consider recrystallization |
Conclusion
The Suzuki-Miyaura cross-coupling reaction using 5-amino-2-methylphenylboronic acid is a robust and versatile method for the synthesis of valuable biaryl compounds. By carefully considering the choice of catalyst, ligand, base, and solvent, and by adhering to meticulous experimental technique, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document serve as a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Modeling, Synthesis and Activity Studies of Novel Biaryl and Fused-Ring BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 16. 5-氨基-2-甲基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
reductive amination techniques involving (5-Amino-2-methylphenyl)boronic acid
An Application Note and Technical Protocol for the Reductive Amination of (5-Amino-2-methylphenyl)boronic Acid Derivatives.
Introduction & Mechanistic Rationale
(5-Amino-2-methylphenyl)boronic acid and its pinacol ester derivative (CAS: 882670-69-1) are highly versatile bifunctional building blocks widely utilized in the synthesis of kinase inhibitors, targeted protein degraders (PROTACs), and complex pharmaceutical scaffolds[1]. The orthogonal reactivity of the aniline amine (amenable to N-alkylation via reductive amination) and the boronic acid (primed for C-C bond formation via Suzuki-Miyaura cross-coupling) allows for the modular assembly of complex molecular architectures.
However, performing reductive amination on aniline derivatives bearing a boronic acid moiety presents unique chemoselectivity challenges:
-
Reduced Nucleophilicity: The aniline nitrogen is inherently less nucleophilic than aliphatic amines due to the delocalization of its lone pair into the aromatic ring.
-
Boron Coordination: The empty p-orbital of a free boronic acid can coordinate with hydride reducing agents, leading to off-target ate-complex formation or premature consumption of the reductant.
-
Dehydration Side-Reactions: Free boronic acids can undergo dehydration to form insoluble boroxine trimers during the imine-formation step, severely altering reaction stoichiometry.
To circumvent these issues, this protocol leverages Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the hydride source[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making STAB exceptionally mild. It selectively reduces the transient imine/iminium intermediate without reducing the starting aldehyde or ketone, and it exhibits excellent functional group tolerance toward boronic esters[3].
Mechanistic Pathway
Mechanistic pathway of STAB-mediated reductive amination of aminophenylboronic esters.
Pre-Reaction Considerations
Substrate Masking (Free Acid vs. Pinacol Ester): While free (5-amino-2-methylphenyl)boronic acid can be used, converting it to—or directly sourcing—the pinacol ester (BPin) is highly recommended. The BPin ester sterically shields the boron atom, mitigating Lewis acid-base interactions with the reducing agent and preventing the formation of boroxines.
Solvent Selection: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductive aminations[2]. STAB is only sparingly soluble in DCE, which provides a slow, controlled release of the active hydride species, thereby minimizing the direct reduction of the carbonyl precursor.
Optimization of Reaction Parameters
To ensure high yields and prevent over-alkylation, the choice of reducing agent is critical. Table 1 summarizes the quantitative data and causality behind reagent selection for aminophenylboronic acid derivatives.
| Reducing Agent | Preferred Solvent | Relative Yield | Chemoselectivity / Side Reactions | Causality & Notes |
| NaBH(OAc)₃ | DCE or THF | 85 – 95% | Excellent | Optimal. Mild hydride donor; tolerates boronic esters well. Does not reduce aldehydes/ketones directly under standard conditions[2]. |
| NaBH₃CN | MeOH or EtOH | 60 – 75% | Moderate (Toxicity risk) | Requires acidic pH to function. Risk of cyanide incorporation and generation of toxic HCN gas during workup[3]. |
| NaBH₄ | MeOH | < 30% | Poor (Over-reduction) | Too reactive. Rapidly reduces the aldehyde/ketone to an alcohol before the imine can fully form. |
Experimental Workflow
Step-by-step experimental workflow for the reductive amination protocol.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system for the reductive amination of (5-Amino-2-methylphenyl)boronic acid pinacol ester with a standard aldehyde.
Materials Required:
-
(5-Amino-2-methylphenyl)boronic acid pinacol ester (1.0 equiv)
-
Aldehyde or Ketone electrophile (1.05 equiv)
-
Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
-
Glacial Acetic Acid (1.0 equiv) – Required for ketones; optional but recommended for sterically hindered aldehydes.
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to the amine)
Step 1: Imine Pre-formation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).
-
Dissolve the (5-Amino-2-methylphenyl)boronic acid pinacol ester (1.0 equiv) and the aldehyde (1.05 equiv) in anhydrous DCE.
-
Causality Check: If using a ketone, add 1.0 equiv of glacial acetic acid. Ketones are less electrophilic than aldehydes; the acid protonates the carbonyl oxygen, dramatically accelerating hemiaminal and subsequent iminium ion formation[2].
-
Stir the mixture at room temperature (25 °C) for 1 to 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc) to ensure the disappearance of the starting aniline and the formation of the less polar imine spot.
Step 2: Hydride Reduction 5. Once imine formation is confirmed, cool the reaction flask to 0 °C using an ice bath. 6. Add NaBH(OAc)₃ (1.5 equiv) in three equal portions over 15 minutes. 7. Causality Check: Adding the reductant in portions controls the mild exotherm. Spiking the temperature could lead to unwanted protodeboronation or direct reduction of any remaining unreacted aldehyde. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 to 12 hours until complete conversion is observed via LC-MS or TLC.
Step 3: Quench and Extraction 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). 10. Causality Check: STAB and its boron byproducts can form tight Lewis acid-base complexes with the newly formed secondary amine. The mildly basic aqueous quench efficiently hydrolyzes these boron-amine complexes, liberating the desired product[2]. 11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate) to afford the pure N-alkylated (5-amino-2-methylphenyl)boronic acid pinacol ester.
Troubleshooting
-
Observation: High amounts of the corresponding alcohol (reduced aldehyde) are detected.
-
Root Cause: The NaBH(OAc)₃ was added before the imine had sufficient time to form.
-
Solution: Extend the imine pre-formation time (Step 1) and verify via TLC before adding the reducing agent.
-
-
Observation: Dialkylation (tertiary amine formation) occurs.
-
Root Cause: Excess aldehyde was used.
-
Solution: Aniline derivatives rarely over-alkylate due to steric hindrance and the reduced nucleophilicity of the resulting secondary amine. However, strictly maintaining a 1:1 to 1:1.05 stoichiometry of amine to carbonyl will eliminate this risk[2].
-
References
- MilliporeSigma. "5-Amino-2-methylphenylboronic acid pinacol ester 97% | CAS 882670-69-1". Source: sigmaaldrich.com.
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Source: scribd.com.
- MDPI. "Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone". Chemosensors, 2023. Source: mdpi.com.
- ACS Publications. "Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site". Journal of Medicinal Chemistry, 2007. Source: acs.org.
Sources
protecting group strategies for (5-Amino-2-methylphenyl)boronic acid amine functionality
Application Note: Strategic Amine Protection for (5-Amino-2-methylphenyl)boronic Acid
Executive Summary & Strategic Analysis
The manipulation of (5-Amino-2-methylphenyl)boronic acid presents a classic "chemoselectivity paradox" in organic synthesis. The molecule contains a nucleophilic amine, an electrophilic boronic acid (Lewis acid), and an ortho-methyl group that provides steric stabilization but complicates steric access.
The Core Challenge: Unprotected aminophenylboronic acids exist as zwitterionic intermolecular networks or internal "ate" complexes in the solid state. This renders them poorly soluble in standard organic solvents (DCM, THF) and prone to polymerization (boroxine formation) or oxidative degradation. Furthermore, the free amine can poison palladium catalysts during Suzuki-Miyaura cross-couplings by coordinating strongly to the metal center.
The Solution: This guide details two validated strategies to mask the amine functionality, restoring solubility and enabling high-yielding cross-coupling.
| Feature | Strategy A: N-Boc Protection (Acid-Labile) | Strategy B: N-Acetyl Protection (Robust) |
| Primary Utility | Suzuki Couplings, Peptide Synthesis | Medicinal Chemistry Endpoints |
| Solubility Impact | High (Soluble in DCM, EtOAc, THF) | Moderate (Soluble in polar organics) |
| Deprotection | Mild Acid (TFA/DCM or HCl/Dioxane) | Harsh Acid/Base (Reflux) |
| Boron Stability | Critical: Workup pH must be controlled. | High stability.[1][2] |
| Recommendation | Primary Recommendation | Secondary (if Boc is unstable) |
Strategic Decision Matrix
Before beginning, select the workflow that matches your downstream application.
Figure 1: Decision tree for selecting the appropriate protection strategy based on downstream purification and stability needs.
Detailed Protocols
Protocol A: Chemoselective N-Boc Protection
Target: (5-(tert-butoxycarbonylamino)-2-methylphenyl)boronic acid
Rationale: Standard Boc protection uses organic bases (TEA/DIPEA).[3] However, boronic acids can dehydrate to boroxines in these conditions. This protocol uses a biphasic aqueous/organic system to solubilize the zwitterion and drive the reaction via pH control.
Reagents:
-
(5-Amino-2-methylphenyl)boronic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium Hydroxide (1M aq) or NaHCO₃ (sat. aq)
-
Tetrahydrofuran (THF) or Dioxane
-
Citric Acid (10% aq) or KHSO₄ (1M) – Do NOT use HCl for workup.
Step-by-Step Methodology:
-
Solubilization (The Zwitterion Break):
-
In a round-bottom flask, suspend the starting material in THF (0.2 M concentration).
-
Add 1M NaOH (1.1 equiv) dropwise.
-
Observation: The suspension should clear as the zwitterion is disrupted and the boronate/amine species forms.
-
Critical Check: If solids persist, add water (up to 1:1 ratio with THF) until clear.
-
-
Reaction:
-
Cool the solution to 0°C.
-
Add Boc₂O (1.1 equiv) dissolved in a minimal amount of THF dropwise over 10 minutes.
-
Remove ice bath and stir at Room Temperature (RT) for 3–6 hours.
-
Monitoring: Use TLC (stain with Ninhydrin for amine loss) or LC-MS.
-
-
Workup (The pH Trap):
-
Danger Zone: Boronic acids can undergo protodeboronation (loss of boron) at very low pH.[4]
-
Concentrate the mixture to remove THF (rotary evaporator, <40°C).
-
Dilute the remaining aqueous residue with EtOAc.
-
Acidification: Slowly add 10% Citric Acid or 1M KHSO₄ while stirring vigorously. Monitor pH.
-
Stop point: Stop adding acid when pH = 4–5 . Do not go to pH 1.
-
Extract with EtOAc (3x).
-
-
Isolation:
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄ (Magnesium sulfate can coordinate boron; Sodium sulfate is safer).
-
Concentrate in vacuo.[3]
-
Result: Off-white foam/solid. usually >90% purity and suitable for Suzuki coupling without column chromatography.
-
Protocol B: Dual Protection (Amine + Boron)
Target: tert-butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Rationale: If the boronic acid is difficult to handle or requires silica gel purification, converting it to a Pinacol ester is essential. This creates a robust, lipophilic intermediate.
Workflow:
Figure 2: Sequential workflow for dual protection. Pinacol protection is performed first to solubilize the molecule in organic solvents.
Step-by-Step Methodology:
-
Pinacol Protection:
-
Suspend (5-Amino-2-methylphenyl)boronic acid (1.0 equiv) in anhydrous THF or DCM.
-
Add Pinacol (1.05 equiv) and anhydrous MgSO₄ (2.0 equiv) as a drying agent.
-
Stir at RT for 12–18 hours.
-
Filter off MgSO₄ and concentrate. This yields the amino-boronate ester.
-
-
Boc Protection:
-
Redissolve the crude ester in DCM.
-
Add TEA (1.5 equiv) and Boc₂O (1.1 equiv).
-
Stir at RT for 4 hours.
-
Wash with water, dry, and concentrate.
-
Purification: This product is stable enough for Flash Chromatography (Hexane/EtOAc).
-
Troubleshooting & Self-Validation
Self-Validating the Experiment (QC Checks):
| Observation | Diagnosis | Corrective Action |
| NMR: Missing t-Butyl singlet (~1.5 ppm) | Protection failed. | Check pH during reaction; ensure Boc₂O quality. |
| NMR: Missing Methyl singlet (~2.3 ppm) | Protodeboronation. | The C-B bond cleaved. Workup was too acidic or reaction too hot. |
| LCMS: Mass = M+16 or M+32 | Oxidation to phenol. | Degas solvents; ensure inert atmosphere (N₂/Ar). |
| Solubility: Precipitate forms during workup | Boroxine formation. | Add small amount of water or convert to Pinacol ester. |
Authoritative Note on Stability: The 2-methyl group provides steric hindrance that protects the C-B bond. However, the electron-donating amine (meta to boron) activates the ring. Once Boc-protected, the amine becomes less electron-donating, actually increasing the stability of the C-B bond against oxidation and protodeboronation [1, 2].
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed.; Wiley-VCH: Weinheim, 2011.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev.2014 , 43, 412-443.
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chan-Lam Coupling with (5-Amino-2-methylphenyl)boronic acid hydrochloride
[1]
Introduction & Executive Summary
(5-Amino-2-methylphenyl)boronic acid hydrochloride (CAS: 352534-80-6) is a high-value bifunctional scaffold used in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1] Its utility lies in the orthogonal reactivity of the boronic acid and the aniline moieties.
However, this substrate presents three distinct challenges in Chan-Lam oxidative coupling:
-
The "Ortho Effect": The C2-methyl group creates significant steric hindrance, retarding the transmetalation step and increasing the risk of protodeboronation.
-
Chemoselectivity (Self-Coupling): The presence of a nucleophilic C5-amine alongside the electrophilic boronic acid creates a risk of oligomerization (self-arylation).[1]
-
Salt Form Management: The hydrochloride counterion requires careful stoichiometric base adjustment to prevent catalyst poisoning while avoiding rapid degradation of the free base.
This guide provides optimized protocols to utilize this reagent effectively as an aryl donor in C-N and C-O bond formations, specifically addressing the suppression of self-coupling and protodeboronation.
Mechanistic Insight & Reaction Design[2]
The Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle.[1] Unlike Suzuki coupling, it does not require pre-activation of the nucleophile but relies on the coordination of the nucleophile to the copper center.
The Steric-Electronic Landscape
-
Electronic: The 5-amino group is electron-donating, which generally accelerates transmetalation.[1] However, as an HCl salt, the ammonium group is electron-withdrawing until neutralized.
-
Steric: The 2-methyl group hinders the approach of the Cu(II)-nucleophile complex to the boron center.[1] This slows the rate-determining transmetalation step, allowing competitive side reactions (protodeboronation) to dominate if water is present.
Mechanism Diagram
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where protodeboronation competes with the desired transmetalation due to the ortho-methyl hindrance.
Caption: Catalytic cycle of Chan-Lam coupling highlighting the competition between productive transmetalation and destructive protodeboronation/self-coupling.[1]
Critical Experimental Parameters
Base Selection & Stoichiometry
Because the reagent is an HCl salt, the first equivalent of base is consumed solely for neutralization.
-
Standard: Use Pyridine (2.0 - 3.0 equiv) or Triethylamine (TEA) .[1]
-
Recommendation: Pyridine is preferred as it acts as both a base and a ligand for Copper, stabilizing the active species.
-
Calculation: Total Base = (1.0 equiv for HCl neutralization) + (1.0–2.0 equiv for Reaction).
Solvent Systems
Solubility of the zwitterionic amino-boronic acid is poor in non-polar solvents.[1]
-
Preferred: DCM/MeOH (9:1) or Dioxane.[1]
-
Avoid: Pure water-miscible solvents (like pure DMF) if they are hygroscopic, as water promotes protodeboronation of the ortho-methyl species.[1]
Molecular Sieves (Mandatory)
Due to the slow reaction rate caused by the 2-methyl group, the boronic acid is exposed to reaction conditions for longer. 4Å Molecular Sieves are mandatory to scavenge trace water and prevent the cleavage of the C-B bond [1].
Protocol 1: N-Arylation of Imidazoles/Pyrazoles
Objective: Coupling (5-Amino-2-methylphenyl)boronic acid HCl with Imidazole. Target: 1-(5-amino-2-methylphenyl)-1H-imidazole.[1]
Reagents
| Reagent | Equiv. | Role |
| Imidazole | 1.5 | Nucleophile (Excess to prevent self-coupling) |
| Boronic Acid HCl | 1.0 | Aryl Donor |
| Cu(OAc)₂ | 0.1 - 0.2 | Catalyst (10-20 mol%) |
| Pyridine | 3.0 | Ligand & Base |
| 4Å Mol.[1] Sieves | 200 mg/mmol | Water Scavenger |
| DCM (Anhydrous) | 0.1 M | Solvent |
Step-by-Step Methodology
-
Preparation: Activate 4Å molecular sieves by heating under vacuum or flame drying. Allow to cool under Argon.
-
Solubilization: In a reaction vial, dissolve (5-Amino-2-methylphenyl)boronic acid HCl (1.0 equiv) and Imidazole (1.5 equiv) in anhydrous DCM.
-
Neutralization: Add Pyridine (3.0 equiv).[1] Stir for 5 minutes. Note: The solution may become slightly cloudy as Pyridine-HCl forms.[1]
-
Catalyst Addition: Add Cu(OAc)₂ (0.1 equiv) and the activated molecular sieves.
-
Oxidation Initiation: Cap the vial with a septum. Insert a balloon filled with O₂ (or dry air) and purge the headspace for 1-2 minutes.[1] Leave the balloon attached to maintain positive pressure.[1]
-
Reaction: Stir vigorously at Room Temperature for 24–36 hours.
-
Note: Ortho-substituted boronic acids require longer times than standard phenylboronic acids.[1]
-
-
Work-up: Dilute with EtOAc. Wash with 0.5M NaOH (to remove excess boronic acid) followed by Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol 2: O-Arylation of Phenols
Objective: Synthesis of diaryl ethers. This transformation is generally more sluggish than N-arylation.[1]
Reagents
| Reagent | Equiv. | Role |
| Phenol Derivative | 1.0 | Nucleophile |
| Boronic Acid HCl | 1.2 | Aryl Donor |
| Cu(OAc)₂ | 1.0 | Stoichiometric Copper (Recommended for O-arylation) |
| TEA | 3.0 | Base |
| DCM | 0.1 M | Solvent |
| 4Å Mol.[1] Sieves | 500 mg/mmol | Critical Water Scavenger |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask containing 4Å molecular sieves.
-
Mixing: Add the Phenol (1.0 equiv), Boronic Acid HCl (1.2 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Solvent & Base: Add DCM followed by Triethylamine (3.0 equiv).[1]
-
Atmosphere: Attach an O₂ balloon (or a drying tube open to air if O₂ is unavailable, though O₂ is preferred).
-
Stirring: Stir at RT for 48 hours.
-
Monitoring: Monitor by LC-MS. Look for the loss of the mass of the boronic acid (often visible as the boroxine trimer or the free acid).
-
Quench: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.[1]
-
Extraction: Wash filtrate with 1M HCl (to remove unreacted amino-boronic acid and TEA) and then 1M NaOH (to remove unreacted phenol).[1]
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the critical addition of molecular sieves and base neutralization steps.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield / Unreacted SM | Steric hindrance of 2-Me group.[1] | Switch to Dichloroethane (DCE) and heat to 50°C. Caution: Heating increases protodeboronation risk. |
| Protodeboronation (Ar-H) | Water in solvent/atmosphere.[1] | Increase Molecular Sieves load.[1][2] Ensure solvent is anhydrous.[1][2] |
| Self-Coupling (Dimer) | Free amine reacting with Boron. | 1. Use excess external nucleophile (1.5–2.0 equiv).2. Protect the amine (e.g., N-acetylation) prior to coupling if yield is critical.[1] |
| Green Solution turns Brown/Black | Catalyst death/precipitation.[1] | Add more Pyridine (ligand) to resolubilize Copper species. |
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[1][3] An expedient synthesis of thyroxine.[1] Tetrahedron Letters, 39(19), 2937-2940. Link
-
Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation.[1][3][4] Tetrahedron Letters, 39(19), 2941-2944.[4] Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][5][6][7] Synthesis, 2011(06), 829-856. Link
-
Vantourout, J. C., et al. (2016).[8] Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942–3950. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling [organic-chemistry.org]
Application Note: High-Fidelity Synthesis of Heterocyclic Scaffolds from 5-Amino-2-Methylphenylboronic Acid
Strategic Overview & Chemical Profile[1]
5-Amino-2-methylphenylboronic acid (CAS: 163517-62-2) is a bifunctional "privileged structure" in medicinal chemistry. It serves as a critical building block for type II kinase inhibitors (e.g., analogues of Dasatinib or Imatinib), where the 3-amino-6-methylphenyl moiety provides a specific hydrophobic fit within the ATP-binding pocket while the amine serves as a vector for solubilizing groups.
The Synthetic Challenge
This molecule presents a dichotomy of reactivity:
-
The Boronic Acid (
): Prone to protodeboronation (loss of boron) due to the ortho-methyl steric strain and electronic effects. -
The Free Amine (
): A competitive nucleophile that can poison Palladium catalysts or participate in unwanted side reactions (e.g., Chan-Lam homocoupling) if not managed.
The Solution: Modular Protocols
This guide details three distinct workflows to transform this precursor into complex heterocycles:
-
Protocol A: Stabilization via Pinacol Ester formation (Recommended for storage and difficult couplings).
-
Protocol B: Suzuki-Miyaura Coupling to synthesize Amino-Biaryl Pyrimidines/Quinazolines (C-C Bond Formation).
-
Protocol C: Chan-Lam Coupling to synthesize N-Aryl Azoles (C-N Bond Formation).
Visualizing the Synthetic Logic
The following decision tree illustrates the critical pathways for utilizing this scaffold.
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on the target heterocyclic scaffold.
Protocol A: Stabilization via Pinacol Ester Formation
Objective: Convert the free boronic acid into the more robust pinacol boronate ester. This step is highly recommended before attempting couplings with electron-deficient heterocycles or when long reaction times are expected.
Materials
-
5-Amino-2-methylphenylboronic acid (1.0 eq)[1]
-
Pinacol (1.1 eq)
-
Magnesium Sulfate (
, anhydrous) -
Solvent: Dichloromethane (DCM) or Diethyl Ether (
)
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-amino-2-methylphenylboronic acid (5.0 g, 33.1 mmol) in DCM (50 mL).
-
Addition: Add Pinacol (4.3 g, 36.4 mmol) in one portion.
-
Dehydration: Add anhydrous
(5 g) to the mixture to act as a water scavenger.-
Expert Note: Alternatively, reflux in Toluene using a Dean-Stark trap if the reaction is sluggish at room temperature, but the DCM/
method is milder and prevents thermal degradation.
-
-
Reaction: Stir vigorously at room temperature (20-25°C) for 12 hours. Monitor by TLC (the ester is less polar than the acid).[2]
-
Work-up: Filter off the
and rinse the filter cake with DCM. -
Isolation: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Hexanes/EtOAc to yield the 5-amino-2-methylphenylboronic acid pinacol ester as a white/off-white solid.
Yield Expectation: >90%
Protocol B: Suzuki-Miyaura Synthesis of Biaryl Quinazolines
Objective: Synthesis of 4-(5-amino-2-methylphenyl)quinazoline , a scaffold representative of EGFR inhibitors. This protocol addresses the challenge of coupling an unprotected amine.
Reaction Scheme
Materials
-
Substrate A: 5-Amino-2-methylphenylboronic acid (1.2 eq)
-
Substrate B: 4-Chloroquinazoline (1.0 eq)
-
Catalyst:
(5 mol%)-
Why: The bidentate ferrocene ligand prevents amine coordination to the Pd center, a common failure mode with
when using amino-boronic acids.
-
-
Base: Potassium Carbonate (
), 2.0 M aqueous solution (3.0 eq) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine 1,4-Dioxane (10 mL per gram of substrate) and the 2.0 M
solution. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid. -
Assembly: Add 4-Chloroquinazoline (1.0 eq), 5-Amino-2-methylphenylboronic acid (1.2 eq), and
(0.05 eq) to the vial. -
Inertion: Seal the vial and purge the headspace with Argon for 2 minutes.
-
Heating: Heat the mixture to 90°C for 4–6 hours.
-
Process Control: Monitor via LC-MS. Look for the product mass [M+H]+. If protodeboronation (formation of 3-methylaniline) is observed, lower temp to 80°C and increase catalyst loading.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (
) and brine ( ). -
Purification: The free amine product is often polar. Purify via Flash Column Chromatography using a gradient of DCM:MeOH (0% to 10%).
Data Summary Table: Optimization Parameters
| Parameter | Standard Condition | Optimization for Difficult Substrates |
| Catalyst | XPhos Pd G2 (Excellent for sterically hindered couplings) | |
| Base | ||
| Solvent | Dioxane/Water | n-Butanol (promotes solubility of polar heterocycles) |
Protocol C: Chan-Lam Coupling for N-Aryl Azoles
Objective: Synthesis of 1-(5-amino-2-methylphenyl)-1H-imidazole . This utilizes the boronic acid to form a C-N bond with a nitrogen-containing heterocycle.
Mechanism & Logic
Unlike Suzuki coupling, this is an oxidative coupling using Copper(II). It proceeds at room temperature and tolerates the free amine on the phenyl ring because the boronic acid is the electrophilic partner reacting with the azole nucleophile.
Materials
-
Substrate: 5-Amino-2-methylphenylboronic acid (1.0 eq)
-
Nucleophile: Imidazole (1.2 eq)
-
Catalyst: Copper(II) Acetate (
) (1.0 eq) - Stoichiometric copper is often required for high yields. -
Base: Pyridine (2.0 eq)
-
Solvent: Dichloromethane (DCM)
-
Atmosphere: Oxygen (Dry air or
balloon)
Step-by-Step Methodology
-
Preparation: In a flask open to air (or connected to an
balloon), dissolve Imidazole and in DCM. Stir for 5 minutes until the solution turns a deep blue (formation of Cu-amine complex). -
Addition: Add 5-Amino-2-methylphenylboronic acid (1.0 eq) and Pyridine.
-
Oxidation: Stir the reaction vigorously at room temperature for 24 hours. The reaction requires oxygen to re-oxidize the Cu species if catalytic loading is used, but stoichiometric Cu ensures completion.
-
Quench: Filter the reaction mixture through a pad of Celite to remove copper salts. Rinse with Methanol/DCM.
-
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting & Quality Control
Common Failure Modes
-
Protodeboronation: The boronic acid group falls off, leaving 3-methylaniline.
-
Cause: High temperature + aqueous base.
-
Fix: Switch to Protocol A (Pinacol Ester) or use anhydrous conditions (Protocol B optimization).
-
-
Catalyst Poisoning: The reaction stalls.
-
Cause: The free amine binds to Pd.
-
Fix: Use "Pd-scavenging" ligands like Buchwald's SPhos or XPhos, which bind Pd tighter than the amine does.
-
Analytical Validation (Expected Data)
For 4-(5-amino-2-methylphenyl)quinazoline :
-
1H NMR (DMSO-d6): Expect a singlet for the methyl group at
ppm. The quinazoline protons will appear downfield ( ppm for H-2). The amine protons will appear as a broad singlet around ppm. -
LC-MS: Distinct [M+H]+ peak. No presence of starting boronic acid mass.
References
-
Frontier Specialty Chemicals. 5-Formyl-2-methylphenylboronic acid pinacol ester: Properties and Applications. Retrieved from
-
ChemicalBook. Synthesis of 2-Amino-5-methylphenylboronic acid pinacol ester. Retrieved from
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling.[3] SNNU. Retrieved from
-
González-Bobes, F., & Fu, G. C. (2006).[4] Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions.[4] Journal of the American Chemical Society.[4] Retrieved from
-
BenchChem. Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. Retrieved from
-
Santa Cruz Biotechnology. 5-Amino-2-methylphenylboronic acid pinacol ester Product Data. Retrieved from
Disclaimer: These protocols involve the use of transition metals and hazardous solvents. All experiments should be conducted in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
preventing protodeboronation of (5-Amino-2-methylphenyl)boronic acid during coupling
The following guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific module relevant to your current experimental stage.
Ticket Topic: Preventing Protodeboronation of (5-Amino-2-methylphenyl)boronic acid Ticket ID: B-AM-52-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Perfect Storm" Substrate
You are encountering difficulty with (5-Amino-2-methylphenyl)boronic acid because this specific molecule represents a "perfect storm" of structural features that accelerate protodeboronation (C–B bond cleavage) while simultaneously retarding the desired transmetallation .
-
The Steric Brake (2-Methyl): The ortho-methyl group creates steric hindrance around the boron center. This drastically slows down the rate of transmetallation to the Palladium catalyst.
-
The Electronic Accelerator (5-Amino): The electron-rich amino group increases the electron density of the aromatic ring. While the amino group is meta to the boron, it raises the overall HOMO energy of the ring, making the ipso-carbon (C1) more susceptible to electrophilic attack by protons.
-
The Kinetic Trap: Because the desired cross-coupling is slowed (by sterics) and the side reaction is accelerated (by electronics/base), the "background" protodeboronation consumes your starting material before it can couple.
Diagnostic Module: The Mechanism of Failure
To fix the reaction, you must understand the enemy. Protodeboronation is base-catalyzed and water-dependent .[1]
The Pathway[2][3][4][5]
-
Base Activation: The boronic acid reacts with the base (e.g., OH⁻) to form a boronate "ate" complex (
). This species is nucleophilic but also prone to decomposition. -
Ipso-Protonation: A proton (from water or solvent) attacks the carbon attached to the boron (C1).
-
Cleavage: The C–B bond breaks, releasing boric acid and the de-borylated arene (3-methylaniline derivative).
Visualization: Competing Kinetic Pathways
The following diagram illustrates the race between the productive Suzuki coupling and the destructive protodeboronation.
Caption: Kinetic competition between the desired transmetallation cycle (Green) and the destructive protodeboronation pathway (Red).
Troubleshooting Protocols & Optimization
Do not rely on standard Suzuki conditions (e.g.,
Strategy A: The "Buchwald" Anhydrous Approach (Recommended)
This method minimizes the proton source (water) and uses a hyper-active catalyst to win the kinetic race.
-
Catalyst: XPhos Pd G3 or G4 (2–5 mol%).
-
Why: XPhos is bulky and electron-rich, facilitating oxidative addition and, crucially, accelerating the transmetallation of sterically hindered boronates [1].
-
-
Base: Anhydrous
(finely ground) or CsF .-
Why: Removes the primary proton source. The phosphate acts as a proton shuttle without requiring a bulk aqueous phase.
-
-
Solvent: Anhydrous THF or 1,4-Dioxane .
-
Temperature: 40°C – 60°C. (Avoid reflux; heat accelerates decomposition).
Protocol:
-
Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and anhydrous
(3.0 equiv). -
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add anhydrous THF (0.2 M concentration) via syringe.
-
Heat to 50°C and monitor by LCMS at 1 hour.
Strategy B: The "Slow Release" (MIDA Boronates)
If the boronic acid decomposes even under anhydrous conditions, you must lower the instantaneous concentration of the active boronate species.
-
Reagent: Convert your boronic acid to a MIDA boronate .
-
Mechanism: MIDA boronates are stable to anhydrous base. They hydrolyze slowly in the presence of water to release the active boronic acid. This keeps the standing concentration of the unstable "ate" complex low, favoring the catalyst uptake over the second-order decomposition [2].
-
Conditions:
/ SPhos, , Dioxane:Water (10:1), 60°C.
Strategy C: Amine Protection
The free amino group (
-
Action: Acetylate the amine to an Acetamide (
) or protect as Boc . -
Benefit: This converts the group from strongly electron-donating to weakly withdrawing (or neutral), stabilizing the C–B bond against protonation.
Comparative Data: Reaction Conditions
The following table summarizes expected outcomes based on different reaction parameters for sterically hindered, electron-rich boronates.
| Variable | Standard Conditions | Optimized Conditions | Why? |
| Catalyst | XPhos Pd G3/G4 | Standard cat. is too slow for hindered substrates; XPhos accelerates transmetallation. | |
| Base | Carbonates often require water to function; Phosphate works well in anhydrous media. | ||
| Solvent | Toluene / Water | THF or Dioxane | Water is the proton source for deboronation. Eliminate it. |
| Temp | 80°C - 100°C | 40°C - 60°C | High T accelerates hydrolysis faster than it accelerates coupling for unstable substrates. |
| Boron Species | Boronic Acid | MIDA Boronate | MIDA prevents rapid accumulation of the unstable "ate" complex. |
Decision Tree Workflow
Use this logic flow to determine your next experimental step.
Caption: Step-by-step decision tree for troubleshooting unstable boronic acid couplings.
Frequently Asked Questions (FAQ)
Q: Can I use the Pinacol ester (BPin) instead of the Boronic Acid to fix this? A: Not necessarily. While Pinacol esters are generally more stable to storage, under the basic conditions of Suzuki coupling, they rapidly hydrolyze to the boronic acid and subsequent "ate" complex. If protodeboronation is fast, the BPin derivative often suffers the same fate. MIDA boronates are the superior choice for stability [3].
Q: Why is the 2-methyl group such a problem? A: It exerts the "Ortho Effect." In the catalytic cycle, the rate-limiting step for hindered substrates is often transmetallation . The 2-methyl group sterically clashes with the ligands on the Palladium. This pause in the cycle leaves the activated boronate species floating in the basic solution longer, increasing the statistical probability of it reacting with a proton (deboronation) instead of the Palladium.
Q: My reaction turns black immediately. Is this related? A: "Pd black" formation indicates catalyst decomposition, often because the oxidative addition or transmetallation is stalled. If the boronic acid decomposes, the Pd(II) species has nothing to react with and eventually precipitates. This confirms that the coupling cycle is broken.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyenes via MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Cox, P. A., et al. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient aryl anion.[1][3] Journal of the American Chemical Society, 139(37), 13156-13165.
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing yield of Suzuki coupling with sterically hindered boronic acids
Status: Operational | Ticket: #SZK-HINDERED-001 | Agent: Senior Application Scientist
Diagnostic Interface
Start Here. Before altering your reaction parameters, identify the specific failure mode using the logic tree below. Most failures in sterically hindered couplings stem from two distinct mechanisms: Protodeboronation (boronic acid instability) or Catalytic Arrest (failure to oxidatively add or transmetallate).
Caption: Diagnostic logic tree distinguishing between catalyst failure (Ar-X intact) and reagent instability (Ar-B consumed).
Critical Troubleshooting (The "Why" and "How")
Issue A: "My Boronic Acid Disappeared, but Starting Material Remains."
Diagnosis: Protodeboronation .
In sterically hindered systems, the transmetallation step is slow because the bulky ligand on Palladium blocks the approach of the bulky boronate. Consequently, the boronic acid sits in the basic solution longer than intended. Under heat and high pH, the C-B bond hydrolyzes, replacing the boron with a proton (Ar-B(OH)₂
-
The Fix:
-
Reduce Base Strength: Switch from hydroxides (NaOH/KOH) or alkoxides to mild carbonates (K₂CO₃) or phosphates (K₃PO₄).
-
Anhydrous Conditions: Water is the proton source. Switch to an anhydrous system using CsF (Cesium Fluoride) in Dioxane. The fluoride activates the boron without generating high concentrations of hydroxide [1].
-
Slow Addition: Add the boronic acid as a solution via syringe pump over 1-2 hours. This keeps the standing concentration of boronic acid low, favoring the coupling reaction over the second-order decomposition pathway.
-
Issue B: "Nothing Happened. Both Starting Materials are Recovered."
Diagnosis: Catalyst Arrest (Lazy Catalyst). Sterically hindered aryl halides (e.g., ortho-substituted bromides) struggle to undergo oxidative addition with standard catalysts like Pd(PPh₃)₄. Furthermore, if you are using Pd(OAc)₂ + Ligand, the reduction to Pd(0) might not occur efficiently in the crowded environment.
-
The Fix:
-
Use Pre-catalysts: Stop mixing Pd(OAc)₂ and ligands in situ. Use defined pre-catalysts like XPhos Pd G4 or Pd-PEPPSI-IPr . These ensure a 1:1 Pd:Ligand ratio and rapid initiation [2].
-
Ligand Switch: You need a ligand that is electron-rich (to force oxidative addition) but bulky enough to promote reductive elimination to form the crowded biaryl bond.
-
Temperature: Hindered couplings rarely work below 80°C. Target 100°C–110°C in Toluene or Dioxane.
-
Advanced Protocols
Protocol A: The "Buchwald" Method (General Hindered Systems)
Best for: 2,6-disubstituted aryl halides coupling with 2-substituted boronic acids.
Rationale: This protocol utilizes SPhos or XPhos .[1][2] These dialkylbiaryl phosphine ligands form a monoligated Pd(0) species that is highly active. The "G3/G4" precatalyst scaffold ensures the active species is released even at room temperature, preventing catalyst death before the reaction starts [3].
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 ratio) - Biphasic system helps dissolve inorganic base.
Step-by-Step:
-
Charge a reaction vial with Aryl Halide, Boronic Acid, K₃PO₄, and XPhos Pd G4.
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/backfill x3).
-
Add degassed Toluene and Water via syringe.
-
Heat to 100 °C with vigorous stirring (1000 rpm) for 12–16 hours.
-
Note: Vigorous stirring is critical in biphasic systems to increase interfacial surface area.
-
Protocol B: The "PEPPSI" Method (Difficult/Unstable Substrates)
Best for: Heterocycles, extremely hindered amides, or when protodeboronation is high.
Rationale: Pd-PEPPSI-IPr is an NHC (N-Heterocyclic Carbene) catalyst.[2][3][4] Unlike phosphines, NHCs bind tighter to Pd, preventing catalyst decomposition at the high temperatures required for hindered substrates. The "throw-away" pyridine ligand ensures rapid initiation [4].
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for higher solubility)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Charge vial with Aryl Halide, Boronic Acid, Base, and Pd-PEPPSI-IPr.
-
Purge with Argon (3 cycles).
-
Add anhydrous Dioxane.
-
Heat to 80 °C .
-
Optimization: If conversion is low after 2 hours, spike with 1 equivalent of tert-amyl alcohol (t-AmOH) to help solubilize the base without introducing water.
Data Visualization: Ligand Selection Matrix
When standard Pd(PPh₃)₄ fails, select your ligand based on the specific steric obstruction.
| Substrate Class | Steric Profile | Recommended Ligand/Catalyst | Why? |
| Ortho-Substituted | One partner has 1 ortho group. | SPhos | "Universal" hindered ligand. Good balance of stability and activity.[5] |
| Di-Ortho Substituted | One partner has 2 ortho groups (e.g., Mesityl). | XPhos or RuPhos | Increased bulk of XPhos facilitates the difficult reductive elimination step. |
| Tetra-Ortho Substituted | Both partners have 2 ortho groups (The "Wall"). | Pd-PEPPSI-IPr or VPhos | NHC ligands (PEPPSI) create a flexible pocket that accommodates massive steric bulk better than phosphines. |
| Unstable Boronic Acid | Heterocycles (2-pyridine, etc.) | XPhos Pd G4 (Fast) | Fast oxidative addition is required to capture the boronic acid before it hydrolyzes. |
Mechanistic Insight: The Steric Bottleneck
The diagram below illustrates why standard catalysts fail. In hindered systems, the Transmetallation step is blocked by the sheer physical size of the ligands and substrates.
Caption: The catalytic cycle highlighting Transmetallation as the failure point in hindered systems, leading to protodeboronation.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Palladium Precatalyst for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[3] Chemistry - A European Journal, 12(18), 4749–4755.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships. Journal of the American Chemical Society, 139(3), 1312–1318.
Sources
Technical Support Center: Purification & Handling of (5-Amino-2-methylphenyl)boronic acid hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of amphoteric organoboranes. (5-Amino-2-methylphenyl)boronic acid hydrochloride is a highly versatile building block for Suzuki-Miyaura cross-coupling, but its dual functionality—a basic aniline moiety and an acidic boronic acid group—introduces unique physicochemical behaviors.
This guide provides field-proven methodologies to address common laboratory pitfalls such as boroxine formation, protodeboronation, and oxidative degradation.
Physicochemical Properties & Stability Data
Understanding the intrinsic properties of this compound is the first step in designing a successful purification workflow.
Table 1: Physicochemical Properties & Mechanistic Implications
| Parameter | Characteristic | Mechanistic Implication for Purification |
| Compound Nature | Amphoteric (Zwitterionic at neutral pH) | Requires strict pH control. The HCl salt ensures the amine is protonated, preventing self-condensation and oxidation [2]. |
| Solubility (HCl Salt) | Soluble in H₂O, MeOH; Insoluble in Et₂O, Hexane | Enables highly effective solvent/antisolvent recrystallization strategies. |
| Thermal Stability | Prone to dehydration >60 °C | Heating under vacuum drives the equilibrium toward cyclic trimeric boroxines [3]. |
| Chemical Stability | Susceptible to protodeboronation | Avoid strong bases or prolonged heating in protic solvents, which cleave the C-B bond. |
Logical Workflows & Degradation Pathways
To troubleshoot effectively, you must understand how the compound degrades and how to route your purification based on the specific impurity profile.
Common degradation pathways of aminoarylboronic acids under environmental stress.
Decision tree for selecting purification methods based on primary impurity profiles.
Troubleshooting Guides & FAQs
Q1: My mass spectrometry (ESI-MS) or NMR data shows a mass/signal consistent with a trimer. Is my product impure? Cause: You are observing a boroxine. Organoboronic acids exist in a thermodynamic equilibrium with their cyclic anhydrides (boroxines) [3]. Vacuum drying or lyophilization removes water, driving the equilibrium toward the trimer [1]. Solution: This is not a true "impurity" but a dehydrated form that will revert to the boronic acid in aqueous media. If the monomeric form is strictly required for analytical validation, dissolve the sample in a mixture of water and organic solvent (e.g., THF/H₂O) and re-precipitate without excessive vacuum heating.
Q2: During recrystallization, my yield was extremely low, and the product turned dark brown. What happened? Cause: The aniline moiety is highly susceptible to air oxidation, especially if the pH rises and the compound converts to its free-base form. Furthermore, at neutral pH, the compound forms a zwitterion (boronate-ammonium inner salt) which has poor solubility and is difficult to recover. Solution: Always maintain acidic conditions. Recrystallize using dilute aqueous HCl (0.1 M) or methanolic HCl. If discoloration has already occurred, treat the hot acidic solution with activated carbon (charcoal) before hot filtration.
Q3: I detect significant amounts of m-toluidine in my final product. How do I prevent this? Cause: This is the product of protodeboronation—the hydrolytic cleavage of the carbon-boron bond. This degradation pathway is catalyzed by transition metals (e.g., Pd residues from previous steps), heat, and strongly basic or highly acidic extremes. Solution: Keep processing temperatures below 50 °C. If metal impurities are present, utilize a metal-scavenging resin (e.g., QuadraPure) prior to final crystallization.
Q4: How can I effectively separate the boronic acid from inorganic salts (like NaCl or KCl) generated during the reaction workup? Cause: Because the hydrochloride salt of the product is water-soluble, standard aqueous-organic extraction often fails to separate it from inorganic salts. Solution: Utilize Strong Cation Exchange (SCX) chromatography. The protonated amine binds selectively to the sulfonic acid resin, allowing neutral salts and boroxines to be washed away, followed by targeted elution.
Detailed Experimental Protocols
Protocol A: Acid-Stabilized Solvent/Antisolvent Recrystallization
Purpose: To remove organic impurities and oxidized byproducts while maintaining the hydrochloride salt form and preventing boroxine formation [1].
-
Dissolution: Suspend the crude (5-Amino-2-methylphenyl)boronic acid hydrochloride in a minimum volume of 0.1 M aqueous HCl (or 1% HCl in Methanol).
-
Heating: Gently warm the mixture to 40–45 °C until complete dissolution is achieved. Causality: Do not exceed 50 °C to prevent thermal protodeboronation.
-
Decolorization (Optional): If the solution is yellow or brown, add 10% w/w activated charcoal. Stir for 10 minutes at 40 °C, then filter through a pad of Celite to remove the charcoal.
-
Precipitation: Cool the clear filtrate to 0–5 °C in an ice bath. Slowly add cold diethyl ether or acetone (antisolvent) dropwise while stirring until the solution becomes cloudy and crystallization initiates.
-
Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold diethyl ether.
-
Drying: Dry the solid under a gentle stream of nitrogen at room temperature. Causality: Avoid high-vacuum ovens, as prolonged exposure will dehydrate the product into its boroxine form.
-
Self-Validation Check: Dissolve a 1 mg aliquot of the dried crystals in D₂O. A clear solution confirms the absence of polymeric oxidized species. ¹¹B-NMR should show a single peak around ~30 ppm, confirming the monomeric boronic acid rather than the boroxine.
Protocol B: Strong Cation Exchange (SCX) Chromatography
Purpose: To isolate the aminoarylboronic acid from complex mixtures containing inorganic salts, neutral organic byproducts, and transition metal catalysts.
-
Resin Preparation: Swell a sulfonic acid-functionalized resin (e.g., Dowex 50WX8 or Amberlyst 15) in methanol. Pack into a glass column.
-
Loading: Dissolve the crude mixture in a minimum amount of methanol and load it onto the column. Causality: The protonated amine group will electrostatically bind to the sulfonic acid resin.
-
Washing: Wash the column with 3–5 column volumes (CV) of pure methanol. This step elutes inorganic salts, neutral organic impurities, and any non-basic boroxines.
-
Elution: Elute the target compound using 2 M HCl in methanol (3–5 CV). Causality: The high concentration of protons displaces the amine from the resin, releasing the pure hydrochloride salt.
-
Concentration: Carefully concentrate the eluate under reduced pressure at 30 °C. Co-evaporate with a small amount of water if necessary to ensure the boronic acid monomer is maintained.
-
Self-Validation Check: Spot the methanolic wash and the acidic eluate on a TLC plate. A Ninhydrin stain should only be positive for the acidic eluate, confirming the amine was successfully retained and then released.
References
-
Title: (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]
-
Title: Reversible Covalent and Noncovalent Interactions in Organoboron Catalysis and Solution Phase Chalcogen Bonding Source: scholaris.ca URL: [Link]
-
Title: Novel Discotic Boroxines: Synthesis and Mesomorphic Properties Source: mdpi.com URL: [Link]
Technical Support Center: Troubleshooting 5-Amino-2-methylphenylboronic Acid HCl Reactivity
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you likely utilize 5-amino-2-methylphenylboronic acid hydrochloride as a critical building block for complex biaryl scaffolds. However, this specific substrate presents a "perfect storm" of structural challenges in Suzuki-Miyaura cross-coupling reactions.
This guide provides field-proven, mechanistically grounded solutions to overcome low conversions, catalyst poisoning, and protodeboronation.
Part 1: Mechanistic Causality (The "Why")
To troubleshoot effectively, we must first understand how the specific structural features of 5-amino-2-methylphenylboronic acid HCl interfere with the standard palladium catalytic cycle:
-
The Hydrochloride (HCl) Penalty : Boronic acids must be activated by a base to form the reactive, electron-rich boronate complex required for transmetalation. Because this substrate is an HCl salt, the first equivalent of base is entirely consumed by acid-base neutralization[1]. Failing to account for this leaves the boronic acid unactivated.
-
Ortho-Methyl Steric Hindrance (F-Strain) : The methyl group at the 2-position creates significant steric bulk directly adjacent to the boron atom. This induces "F-strain" (front-strain), which thermodynamically and kinetically hinders the formation of the tetrahedral boronate intermediate and slows down the transmetalation step onto the palladium center[2].
-
Amine Coordination : The free primary amine (-NH
) is a strong Lewis base that can competitively coordinate to the palladium(II) intermediate, displacing weaker ligands and effectively poisoning the catalyst. -
Protodeboronation : Due to the electron-donating nature of the amine and the steric strain of the ortho-methyl group, extended heating in strongly basic conditions often leads to the cleavage of the C-B bond, yielding m-toluidine as an unwanted byproduct.
Mechanistic interference points of 5-amino-2-methylphenylboronic acid HCl in the Suzuki cycle.
Part 2: Troubleshooting FAQs
Q1: My reaction is stalling at <10% conversion using standard conditions (2.0 eq K
Q2: I increased the base to 4.0 eq, but the reaction is still sluggish. How do I overcome the steric hindrance from the ortho-methyl group?
A2: The ortho-methyl group restricts the trajectory of the incoming palladium complex during transmetalation[2]. Standard catalysts like Pd(PPh
Q3: GC-MS analysis shows a large peak for m-toluidine and unreacted aryl halide. What is happening?
A3: You are observing protodeboronation, where the boronic acid is hydrolyzed back to the parent arene (m-toluidine) before it can successfully couple. This degradation is exacerbated by high temperatures and strong aqueous bases. Solution: Lower the reaction temperature to 60–80 °C and utilize a biphasic solvent system (e.g., 1,4-Dioxane/H
Q4: Would switching to the pinacol ester derivative solve these issues? A4: Yes. Converting to or purchasing the pinacol ester (5-Amino-2-methylphenylboronic acid pinacol ester, CAS 882670-69-1) eliminates the HCl salt issue entirely and significantly increases the stability of the C-B bond against protodeboronation[5]. The pinacol ester provides a slow, controlled release of the active boronic acid species in the presence of an aqueous base, often resulting in higher overall yields.
Decision tree for troubleshooting low reactivity and optimizing cross-coupling yields.
Part 3: Quantitative Data Summary
The table below summarizes the critical adjustments required to move from standard, failing conditions to an optimized, high-yielding protocol for this specific substrate.
| Parameter | Standard (Failing) Conditions | Optimized Conditions | Mechanistic Rationale |
| Base Equivalents | 2.0 eq K | 3.5 - 4.0 eq K | Extra equivalents are strictly required to neutralize the HCl salt[3]. |
| Catalyst / Ligand | Pd(PPh | Pd(OAc) | SPhos overcomes ortho-methyl steric hindrance (F-strain)[2]. |
| Solvent System | THF or Toluene | 1,4-Dioxane / H | Biphasic system improves boronate formation and salt solubility. |
| Temperature | 100 °C (Reflux) | 70 - 80 °C | Lower temperature minimizes competitive protodeboronation[4]. |
| Expected Yield | < 20% | > 85% | Synergistic effect of proper base stoichiometry and active ligand. |
Part 4: Validated Experimental Protocol
Note: This protocol is designed as a self-validating system. The visual color changes and solubility shifts serve as built-in checkpoints for reaction progress.
Materials Required:
-
Aryl Halide (1.0 mmol, 1.0 eq)
-
5-Amino-2-methylphenylboronic acid HCl (1.2 mmol, 1.2 eq)
-
K
CO (4.0 mmol, 4.0 eq) -
Pd(OAc)
(0.02 mmol, 2 mol%) -
SPhos (0.04 mmol, 4 mol%)
-
1,4-Dioxane (4.0 mL, degassed)
-
Deionized Water (1.0 mL, degassed)
Step-by-Step Methodology:
-
Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 5-amino-2-methylphenylboronic acid HCl, and K
CO .-
Causality Check: The solid K
CO must be finely milled to ensure rapid neutralization of the HCl salt.
-
-
Catalyst Loading: Add Pd(OAc)
and SPhos to the flask. -
Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed H
O via syringe.-
Validation Point: Upon the addition of water, the base will begin neutralizing the HCl salt. You will observe a shift in solubility. The solution typically turns a clear yellow/orange as the active Pd(0)-SPhos complex forms. If the solution remains cloudy and colorless, your base may be compromised.
-
-
Reaction Execution: Heat the mixture to 75 °C in a pre-heated oil bath with vigorous stirring (800+ rpm) for 4-12 hours.
-
Causality Check: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where transmetalation occurs.
-
-
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the aryl halide. If m-toluidine is the primary product observed, your temperature is too high, or degassing was insufficient.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via flash column chromatography.
References[4] Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals
Sources
- 1. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 5. CAS 882670-69-1: 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dio… [cymitquimica.com]
minimizing oxidation side reactions of (5-Amino-2-methylphenyl)boronic acid
This guide functions as a specialized Technical Support Center for researchers working with (5-Amino-2-methylphenyl)boronic acid . It moves beyond standard safety data sheets to address the specific chemical instabilities inherent to this scaffold.
Ticket ID: OX-AM-BOR-001 Subject: Minimizing Oxidative Degradation & Protodeboronation Status: Resolved / Guide Available
Mechanistic Insight: Why is this molecule unstable?
To preserve this reagent, you must understand the two distinct degradation pathways attacking it simultaneously. The molecule features an electron-rich aniline ring coupled with a Lewis-acidic boronic acid.
The "Double-Edged" Structural Problem
-
Oxidative Deboronation (The Phenol Pathway): The amino group (-NH₂) at the 5-position is a strong Electron Donating Group (EDG). While this activates the ring for cross-coupling, it also increases the electron density of the aryl ring. In the presence of Reactive Oxygen Species (ROS) or even dissolved atmospheric oxygen, the C-B bond undergoes a 1,2-migration, converting the boronic acid into a phenol (5-amino-2-methylphenol).
-
Note: Unlike ortho-aminomethyl derivatives, the meta-position (C5) of the amino group prevents the formation of a stabilizing N→B internal coordinate bond.
-
-
Aniline Oxidation (The "Brown Goo" Pathway): The free amine is susceptible to radical oxidation, leading to the formation of azo-dimers, quinones, or polymeric species. This manifests physically as the sample turning from off-white to dark brown/black.
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation mechanisms you must prevent.
Caption: Figure 1. Dual degradation pathways: C-B bond cleavage yielding phenols and amine oxidation yielding polymers.
Storage & Handling Protocols
User Question: "My sample arrived white but turned brown after two weeks in the fridge. Is it still usable?"
Technical Diagnosis: The browning indicates surface oxidation of the amine (Pathway 2). However, the bulk boronic acid might still be intact. The "brown" products often have high extinction coefficients, making the sample look worse than it is.
Validation Protocol (Do this before discarding):
-
Dissolve a small amount in DMSO-d6 .
-
Run a 1H NMR .
-
Check for the phenol peak (distinct aromatic shift) and integration of the methyl group. If the methyl peak is sharp and integrates correctly relative to the aromatic protons, the bulk material is likely usable.
Prevention Strategy (The "Inert Sandwich" Method): Do not store this compound in simple screw-cap vials.
-
Flush: Purge the vial with Argon gas after every use.
-
Seal: Wrap the cap with Parafilm to prevent oxygen diffusion.
-
Cold: Store at -20°C. Lower temperatures slow the kinetics of the 1,2-migration.
Reaction Troubleshooting (Suzuki-Miyaura Coupling)
User Question: "I see low yields and a major side product with Mass M-26. What is happening?"
Technical Diagnosis: M-26 corresponds to the replacement of the Boronic acid group (B(OH)₂, Mass ~45) with a Hydroxyl group (OH, Mass 17). Net loss = 28 (approx M-26/28 depending on isotope/ionization). This confirms Oxidative Deboronation .[1]
Optimization Workflow
The standard "add reagents and stir" method fails here because the basic conditions required for Suzuki coupling also accelerate the formation of the peroxo-boronate species if any oxygen is present.
Step-by-Step Oxygen Exclusion Protocol
Use this rigorous degassing sequence. Sparging (bubbling gas) is often insufficient for unstable amino-boronic acids.
-
Solvent Prep: Use Freeze-Pump-Thaw (3 cycles) for reaction solvents (Dioxane/Water or DMF).
-
Base Selection: Switch from strong bases (NaOH, KOH) to mild bases (K₃PO₄ or Cs₂CO₃ ). Strong hydroxide bases form the boronate anion rapidly, which is more susceptible to oxidation than the neutral boronic acid.
-
Catalyst: Use active Pd(0) catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ). Fast coupling rates are your best defense—consume the boronic acid before it has time to oxidize.
Data: Base Selection Impact on Stability
| Base System | pH Estimate | Oxidation Risk | Hydrolysis Risk | Recommendation |
|---|---|---|---|---|
| NaOH / H₂O | >13 | Critical | High | AVOID |
| K₂CO₃ / H₂O | ~11 | High | Moderate | Use with caution |
| K₃PO₄ / H₂O | ~10.5 | Moderate | Low | PREFERRED |
| Et₃N (Organic) | ~9 | Low | Low | Good for anhydrous |
Purification & Workup Guide
User Question: "The product decomposes on the silica column. I lose everything."
Technical Diagnosis: Silica gel is slightly acidic and can trap boronic acids. Furthermore, the large surface area of silica exposes the compound to air, accelerating oxidation during elution.
The "Sorbitol Rescue" Technique: If you must purify the boronic acid itself (rather than the coupled product), avoid standard silica chromatography.
-
Make the Complex: Dissolve crude mixture in Ether/THF.
-
Add Sorbitol: Wash with an aqueous solution of Sorbitol (1 M).
-
Mechanism: The boronic acid forms a water-soluble, stable cyclic boronate ester with sorbitol. Impurities stay in the organic layer.
-
Release: Acidify the aqueous layer (pH ~3) carefully to hydrolyze the ester and precipitate/extract the purified boronic acid.
Advanced Strategy: Chemical Protection (MIDA)
User Question: "I need to scale up, but the free acid is too inconsistent. What is the permanent fix?"
Technical Diagnosis: If the free acid is too unstable for your process, you must mask the boron. The most robust solution for amino-phenylboronic acids is the MIDA (N-methyliminodiacetic acid) Boronate .
Why MIDA?
MIDA boronates are sp3-hybridized at the boron center. This removes the empty p-orbital, rendering the boron atom immune to nucleophilic attack by peroxides (ROS) and preventing transmetallation until "activated."
Synthesis of MIDA-Protected Reagent:
Caption: Figure 2. Stabilization via MIDA protection. The resulting solid is stable to air, water, and chromatography.
Protocol:
-
Reflux the boronic acid with MIDA (1.1 equiv) in Toluene/DMSO.
-
Remove water azeotropically (Dean-Stark).
-
The resulting solid can be purified on silica gel without degradation.
-
Release: Hydrolyze in-situ during the coupling reaction using mild aqueous base (slow release).
References
-
Oxidative Deboronation Mechanism
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling.
-
Source:
-
MIDA Boronate Strategy
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.
-
Source:
-
Stability of Amino-Aryl Boronic Acids
-
Sorbitol Purification Method
- Wainwright, M. (2008). Boronic Acids in Molecular Recognition and Sensing. Sensors.
-
Source:
Sources
Technical Support Center: Purification Strategies for (5-Amino-2-methylphenyl)boronic Acid Reactions
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the complex purification of Suzuki-Miyaura cross-coupling reactions involving (5-Amino-2-methylphenyl)boronic acid .
Due to its amphoteric nature—possessing both a basic aniline moiety and an acidic boronic acid group—this building block presents unique isolation challenges. Standard purification workflows often fail, leading to contaminated libraries and compromised assay data. This guide provides field-proven, mechanistically grounded solutions to isolate your target compounds with high fidelity.
Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does (5-Amino-2-methylphenyl)boronic acid co-elute or co-extract with my target product? Causality: The molecule is amphoteric. The basic amine (pKa ~4.5) and the acidic boronic acid (pKa ~8.8) cause it to partition unpredictably during standard acid-base workups. If your cross-coupled target molecule also contains a basic amine, standard acidic extractions will protonate both compounds, pulling the unreacted boronic acid into the aqueous phase alongside your product.
Q2: My crude LC-MS shows a significant mass corresponding to 3-amino-4-methylbenzene. What is this, and how do I stop it? Causality: This is the protodeboronation byproduct. Boronic acids undergo competitive protodeboronation when exposed to water and base at elevated temperatures for extended periods. The carbon-boron bond is cleaved, replacing the boronic acid group with a proton. Solution: To minimize this, reduce the reaction temperature, switch to a less nucleophilic base (e.g., K₃PO₄ instead of NaOH), or use anhydrous conditions with a fluoride source (e.g., CsF).
Q3: How do I eliminate the homocoupling byproduct (a biaryl diamine)? Causality: Homocoupling is an oxidative side reaction driven by the ingress of molecular oxygen, which poisons the Pd(0) catalyst and forces the transmetalated intermediate to undergo reductive elimination with a second equivalent of the boronic acid[1]. Solution: Rigorously degas all solvents by sparging with Argon for at least 15 minutes prior to catalyst addition. If homocoupling products persist, they must be removed via silica gel chromatography, as they lack the boronic acid handle required for resin scavenging[2].
Strategic Workflow & Decision Matrix
Selecting the correct purification strategy depends entirely on the dominant byproduct profile of your crude reaction mixture.
Caption: Decision matrix for selecting the optimal purification strategy based on byproduct.
Advanced Purification: Solid-Supported Scavenging
When liquid-liquid extraction fails due to the amphoteric nature of the product, Polystyrene-bound Diethanolamine (PS-DEAM) is the gold standard for scavenging unreacted (5-Amino-2-methylphenyl)boronic acid.
Mechanistic Insight: PS-DEAM features a resin-bound tridentate (N, O, O) ligand. When exposed to boronic acids, it rapidly forms a highly stable bicyclic diethanolamine boronate complex via strong N-B coordination[3]. This covalent capture allows the unreacted boronic acid to be completely immobilized on the solid support, enabling the purified target compound to be isolated by simple filtration[4].
Caption: Mechanism of boronic acid sequestration using polystyrene-bound diethanolamine.
Self-Validating Experimental Protocols
Protocol A: Biphasic Alkaline Extraction (For Large-Scale Synthesis)
This protocol exploits the pKa difference between the product's functional groups and the boronic acid moiety.
-
Quench and Dilute: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc).
-
Causality: Lowers the temperature to halt the Pd-catalytic cycle and solubilizes the organic components.
-
-
Alkaline Wash: Wash the organic layer with 1.0 M NaOH (aqueous).
-
Causality: The high pH (>10) deprotonates the boronic acid (pKa ~8.8) into a negatively charged, highly water-soluble boronate salt, forcing it into the aqueous layer[2]. The basic amine on the target product remains unprotonated and stays in the organic layer.
-
-
Phase Separation & Drying: Separate the organic layer, wash with brine to remove residual alkalinity, and dry over anhydrous Na₂SO₄.
-
Validation Checkpoint: Spot the organic layer on a TLC plate and visualize with KMnO₄. The baseline spot corresponding to the boronic acid should be completely absent.
Protocol B: PS-DEAM Resin Scavenging (For High-Throughput / Complex Mixtures)
Use this when alkaline extraction degrades your target molecule or causes emulsions.
-
Solvent Preparation: Dissolve the crude reaction mixture in THF or DCM.
-
Causality: PS-DEAM swells optimally in these solvents (THF: 7.5 mL/g, DCM: 4.0 mL/g), maximizing the surface area of the diethanolamine ligands[4].
-
-
Resin Addition: Add 2.5 to 3.0 equivalents of PS-DEAM resin relative to the initial amount of (5-Amino-2-methylphenyl)boronic acid used.
-
Agitation: Shake or stir gently at room temperature for 4 hours.
-
Causality: The formation of the bicyclic diethanolamine boronate complex requires time to reach thermodynamic equilibrium[3]. Do not use magnetic stir bars at high speeds, as this will mechanically shear the polystyrene beads.
-
-
Filtration: Filter the mixture through a sintered glass funnel and wash the resin bed with 2 column volumes of THF.
-
Validation Checkpoint: Analyze the filtrate via LC-MS. The mass corresponding to the unreacted boronic acid (m/z [M+H]+ = 152.0) must be <1% relative to the product peak.
Quantitative Data: Method Comparison
The table below summarizes the efficiency and operational parameters of the primary purification strategies discussed in this guide.
| Purification Strategy | Target Byproduct Removed | Efficiency (%) | Time Required | Scalability | Primary Limitation |
| Alkaline Wash (NaOH) | Unreacted Boronic Acid | 85 - 95% | < 1 Hour | Excellent (>100g) | Incompatible with base-sensitive target products. |
| PS-DEAM Scavenging | Unreacted Boronic Acid | > 99% | 4 Hours | Moderate (<10g) | High cost of resin at large scales. |
| Silica Chromatography | Protodeboronation / Homocoupling | 90 - 98% | 2 - 6 Hours | Good (1g - 50g) | High solvent consumption; potential for streaking due to the amine group. |
References
-
Polymer-Bound Diethanolamine PS-DEAM - Biotage Source: biotage.com URL: [Link]
-
Universal solid-phase approach for the immobilization, derivatization, and resin-to-resin transfer reactions of boronic acids - PubMed Source: nih.gov URL: [Link]
Sources
- 1. 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Universal solid-phase approach for the immobilization, derivatization, and resin-to-resin transfer reactions of boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: Enhancing the Aqueous Solubility of (5-Amino-2-methylphenyl)boronic acid hydrochloride
Introduction: (5-Amino-2-methylphenyl)boronic acid hydrochloride is a valuable building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, researchers frequently encounter challenges with its limited solubility in aqueous media, which can impede reaction kinetics, reduce yields, and create reproducibility issues. This technical guide provides a troubleshooting framework and detailed protocols to systematically address and overcome these solubility challenges. We will explore the physicochemical properties of the molecule and leverage them to develop effective dissolution strategies.
Section 1: Understanding the Molecule - A Solubility Perspective
This section addresses the fundamental properties of (5-Amino-2-methylphenyl)boronic acid hydrochloride that govern its behavior in water.
Q1: What are the key functional groups in (5-Amino-2-methylphenyl)boronic acid hydrochloride, and how do they influence its solubility?
A1: The solubility of this compound is a complex interplay of its three main components:
-
Aryl Ring and Methyl Group: The 2-methylphenyl (toluene) core is hydrophobic and inherently possesses low water solubility. This is the primary driver of the compound's poor solubility.[1]
-
Boronic Acid Group (-B(OH)₂): This group is a Lewis acid, not a Brønsted-Lowry acid. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form ([B(OH)₄]⁻).[2] The anionic boronate form is significantly more water-soluble. This equilibrium is pH-dependent, with the more soluble boronate form favored at pH values above the boronic acid's pKa.[2][3]
-
Amino Group (-NH₂) as a Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the basic amino group is protonated to form an anilinium cation (-NH₃⁺Cl⁻). This salt form dramatically increases water solubility compared to the free amine (free base) form, as charged species are more readily solvated by polar water molecules.
Therefore, you are working with a molecule that has both a highly soluble cationic group (-NH₃⁺) and a group whose solubility can be enhanced by increasing pH (-B(OH)₂), anchored to a poorly soluble organic scaffold.
Q2: Why is the compound supplied as a hydrochloride salt if it complicates pH adjustments?
A2: The hydrochloride salt form offers two key advantages. First, as mentioned, it greatly enhances the baseline solubility and wettability of the solid in aqueous media by ensuring the amino group is in its charged, soluble form. Second, it improves the shelf-life and stability of the compound, protecting the electron-rich amino group from oxidative degradation.
Q3: What is boroxine formation, and should I be concerned about it with this compound?
A3: Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5] Boroxines are generally less soluble than their corresponding boronic acids and their formation can lead to inaccurate measurements if you are weighing the solid for a reaction.[4] This is primarily a concern for the solid-state compound during storage. To minimize boroxine formation, always store the compound in a cool, dry place, tightly sealed from moisture. When you dissolve the compound in water, the equilibrium strongly favors the hydrolysis of any boroxine back to the monomeric boronic acid.[4] While it shouldn't affect the final dissolved species, its presence in the solid can hinder the initial dissolution rate.
Section 2: Troubleshooting Poor Solubility - A Step-by-Step Guide
If you are facing solubility issues, follow this systematic approach. The optimal method will depend on the specific requirements of your downstream application, such as target pH and solvent compatibility.
Diagram 1: Troubleshooting Workflow A logical flow for addressing solubility issues.
FAQ 1: My compound isn't dissolving in pure water at room temperature. What's the first thing I should try?
A1: The most straightforward initial step is to apply gentle physical methods to aid dissolution. The solubility of most boronic acids increases with temperature.[3][6]
Protocol 1: Basic Dissolution Enhancement
Suspension: Add your desired mass of (5-Amino-2-methylphenyl)boronic acid hydrochloride to the required volume of deionized water in an appropriate vessel.
Stirring: Begin vigorous stirring with a magnetic stir bar.
Sonication: Place the vessel in an ultrasonic bath for 5-10 minute intervals. Sonication helps to break up solid agglomerates and increase the surface area available for solvation.
Gentle Heating: If sonication is insufficient, gently warm the suspension to 40-60°C while stirring. Avoid boiling, as it can promote degradation or unwanted side reactions.
Observation: Visually inspect for complete dissolution. If the solution is clear, allow it to cool to room temperature. Note that if the solution was saturated at a higher temperature, the compound may precipitate upon cooling.[7]
FAQ 2: Heating and sonication didn't fully dissolve the compound. How can I use pH to improve solubility?
A2: This is the most powerful but nuanced method. You must balance the pH requirements of the boronic acid and the anilinium groups.
-
Low pH (Acidic): The anilinium group (-NH₃⁺) is fully protonated and highly soluble. However, the boronic acid group (-B(OH)₂) is in its neutral, less soluble form.
-
High pH (Basic): The boronic acid is deprotonated to the highly soluble boronate anion (-B(OH)₄⁻).[3] However, the anilinium cation is deprotonated to the neutral, less soluble free amine (-NH₂).
The goal is to find a pH "sweet spot." For many arylboronic acids, solubility increases significantly at pH values above their pKa, which are typically in the range of 8-10.[8][9] By carefully raising the pH, you can convert enough of the boronic acid to the boronate form to achieve dissolution without fully precipitating the compound as the free amine.
Protocol 2: pH-Mediated Dissolution
Initial Suspension: Create a stirred suspension of the compound in water as described in Protocol 1.
Prepare Base: Prepare a dilute solution of sodium hydroxide (e.g., 0.1 M or 0.5 M NaOH). Using a dilute base allows for more controlled pH adjustment.
Titration: While monitoring the pH with a calibrated pH meter, add the NaOH solution dropwise to the stirred suspension.
Observation: Observe the suspension closely. You should see the solid begin to dissolve as the pH rises.
Target pH: Aim for the lowest pH at which complete dissolution occurs. This is often in the slightly basic range (pH 8-10). Be cautious, as increasing the pH too high may cause the deprotonated free amine to "oil out" or precipitate.
Compatibility Check: Ensure the final pH of your stock solution is compatible with your downstream reaction conditions.
Diagram 2: Effect of pH on Functional Group Ionization Illustrates the change in charge state at different pH values.
FAQ 3: My reaction is pH-sensitive. Can I use co-solvents instead?
A3: Absolutely. Using a water-miscible organic co-solvent is a very common and effective strategy.[4] These solvents can disrupt the hydrophobic interactions of the aryl ring, facilitating dissolution.
Protocol 3: Co-Solvent System Preparation
Solvent Selection: Choose a co-solvent that is compatible with your subsequent reaction (see Table 1). Common choices include ethanol (EtOH), isopropanol (IPA), acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
Dissolution in Co-solvent: First, dissolve the (5-Amino-2-methylphenyl)boronic acid hydrochloride completely in a minimal amount of the chosen organic co-solvent.
Aqueous Dilution: Slowly add water (or your aqueous buffer) to the organic solution with vigorous stirring until you reach the desired final concentration and solvent ratio.
Observation: Monitor the solution for any signs of precipitation as you add the aqueous phase. If precipitation occurs, you may need to increase the proportion of the organic co-solvent.
Table 1: Comparison of Common Water-Miscible Co-Solvents
| Co-Solvent | Pros | Cons | Best For... |
| Ethanol (EtOH) | Low toxicity, easily removed under vacuum, common in many reaction protocols. | Can sometimes act as a nucleophile in side reactions. | General purpose use, reactions where easy solvent removal is needed. |
| Acetonitrile (ACN) | Aprotic, generally non-reactive, good solubilizing power. | More toxic than alcohols, can be harder to remove completely. | Reactions sensitive to protic solvents, HPLC-based applications. |
| DMF / DMSO | Excellent solubilizing power for a wide range of organic compounds. | High boiling points, difficult to remove, can interfere with some catalytic reactions. | Preparing highly concentrated stock solutions, dissolving particularly stubborn compounds. |
FAQ 4: I need to work at a near-neutral pH and avoid organic solvents. Are there other options?
A4: Yes. A powerful technique for enhancing boronic acid solubility at or near physiological pH is the use of complexing diols, such as mannitol or sorbitol.[8] Boronic acids reversibly form stable, five- or six-membered cyclic boronate esters with 1,2- or 1,3-diols. This esterification effectively lowers the apparent pKa of the boronic acid, promoting the formation of a charged, more soluble tetrahedral species at a lower pH.[8]
Protocol 4: Mannitol-Enhanced Dissolution
Prepare Mannitol Solution: Prepare an aqueous solution containing a molar excess of mannitol (e.g., 2-5 equivalents relative to the boronic acid).
Addition: Add the solid (5-Amino-2-methylphenyl)boronic acid hydrochloride directly to the stirred mannitol solution.
Observation: The formation of the mannitol-boronate ester complex should significantly increase the solubility of the compound at a near-neutral pH.
Note: This method is particularly useful in biological applications or when trying to avoid harsh pH conditions and organic solvents.[10]
Section 3: Special Considerations
Q5: I tried to dissolve the compound and ended up with a sticky, gooey oil instead of a solution or a fine precipitate. What happened?
A5: This phenomenon, known as "oiling out," can occur when a compound's solubility limit is exceeded under conditions where it cannot form a stable crystal lattice.[11] It often happens when changing solvent composition or pH too rapidly. It could also indicate the presence of impurities or residual boroxine. If this occurs, try redissolving the material in a good organic solvent (like ethanol or acetone), then either slowly add water as an anti-solvent or remove the solvent under vacuum to try and obtain a solid before attempting the dissolution protocol again.
Q6: How will my choice of dissolution method affect my downstream Suzuki coupling reaction?
A6: Your dissolution method must be compatible with your reaction's conditions:
-
pH: Suzuki couplings are typically run under basic conditions. If you used pH adjustment to dissolve your boronic acid, this may be compatible. However, the specific base used (e.g., NaOH for dissolution vs. K₂CO₃ for the reaction) and the final pH must be considered to ensure catalyst stability and activity.
-
Co-solvents: Many Suzuki reactions are performed in solvent mixtures like Toluene/EtOH/Water or Dioxane/Water. Using one of these solvents (e.g., EtOH) as a co-solvent for dissolution is often a good strategy. High-boiling-point solvents like DMF or DMSO can be used but may require higher temperatures and affect catalyst performance.
-
Complexing Agents: If you use mannitol, be aware that it will be present in your reaction flask. While generally benign, it could potentially interact with the palladium catalyst or other reagents in rare cases. A small-scale test reaction is always recommended when introducing new additives.
References
-
Soundararajan, S., & Wulff, G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. PubMed. Retrieved from [Link]
-
Patsnap. (2026, February 26). How to Enhance Boric Acid's Solubility with Surfactants. Patsnap Eureka. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 21). What to do about a un-dissolved substance? Retrieved from [Link]
-
Latorre, C. H., et al. (n.d.). Influence of borax and boric acid concentration on the pH of an aqueous solution. ResearchGate. Retrieved from [Link]
-
Stella, V. J., et al. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
-
Reddit. (2023, February 11). Boronic acids being gooey. r/OrganicChemistry. Retrieved from [Link]
-
Leszczyński, P., et al. (n.d.). Solubility of phenylboronic compounds in water. ResearchGate. Retrieved from [Link]
-
Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]
-
Schüßler, S., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. Retrieved from [Link]
- Hall, D. G., et al. (n.d.). Preparation and uses of conjugated solid supports for boronic acids. Google Patents.
-
Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Retrieved from [Link]
-
Springsteen, G., & Wang, B. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gravel, M., et al. (2016). Boronic acid/Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
van der Vlag, R., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Retrieved from [Link]
-
Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Enhance Boric Acid’s Solubility with Surfactants [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid/Brønsted acid co-catalyst systems for the synthesis of 2 H -chromenes from phenols and α,β-unsaturated carbonyls - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01026A [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Handling (5-Amino-2-methylphenyl)boronic acid hydrochloride
Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that working with bifunctional organoboron compounds presents unique laboratory challenges. (5-Amino-2-methylphenyl)boronic acid hydrochloride is a highly versatile building block in drug development and cross-coupling synthesis, but it is notoriously difficult to handle due to its extreme sensitivity to atmospheric moisture.
This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind the compound's behavior, structured troubleshooting FAQs, and self-validating experimental protocols to ensure absolute scientific integrity in your workflows.
Mechanistic Overview of Moisture Instability
Understanding the physical chemistry of this compound is critical for preventing experimental failure. The instability of (5-Amino-2-methylphenyl)boronic acid hydrochloride is driven by two competing structural factors:
-
Hygroscopicity of the Hydrochloride Salt: The primary driver of moisture uptake is the hydrochloride salt form. The highly electronegative chloride ion acts as a potent hydrogen bond acceptor, rapidly scavenging water molecules from atmospheric humidity[1]. This leads to deliquescence, turning the fine powder into a sticky, unweighable paste.
-
Steric Hindrance vs. Protodeboronation: Most arylboronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines[2]. However, the methyl group at the 2-position (ortho to the boronic acid) provides significant steric hindrance, which strongly resists the formation of the six-membered boroxine ring[3]. While this keeps the compound in its free monomeric acid form, the localized acidic microenvironment created by the hydrated HCl salt can catalyze irreversible protodeboronation (cleavage of the C–B bond) if left exposed to ambient conditions[4].
Moisture-induced degradation pathway of ortho-substituted aminophenylboronic acid HCl salts.
Frequently Asked Questions (Troubleshooting)
Q1: My reagent has turned from a free-flowing powder into a sticky gum. Is it ruined? A1: Not necessarily, but its molarity is now compromised. The "gum" is a highly hydrated state of the hydrochloride salt[1]. If the exposure was brief (under 2 hours at room temperature), the compound has likely only absorbed water without undergoing significant protodeboronation. You must immediately desiccate the sample (see Protocol 2 below) to recover the anhydrous form. If the compound was left out overnight, NMR verification is required to check for des-boronated degradation products.
Q2: Can I just heat the compound in an oven to drive off the moisture? A2: Absolutely not. Applying thermal stress to a hydrated boronic acid in the presence of a localized acidic environment (from the HCl salt) will rapidly accelerate protodeboronation[4]. Furthermore, heating can trigger unwanted condensation reactions. Moisture must be removed via high vacuum in the presence of a chemical desiccant at room temperature.
Q3: How can I accurately weigh this compound for sensitive cross-coupling reactions without a glove box? A3: While a glove box is the gold standard, it is not always available. An alternative is to use pre-filled reaction vials sealed under an inert atmosphere[5]. If you must weigh it on the bench, use the "difference method" in a dry environment: tare a sealed vial, quickly add the approximate amount of salt, seal it, weigh it again, and calculate the exact mass. Immediately dissolve the salt in your anhydrous reaction solvent.
Quantitative Stability Data
To assist in your experimental planning, the following table summarizes the expected physical state and chemical integrity of the compound under various handling conditions.
| Storage / Handling Condition | Relative Humidity (RH) | Moisture Uptake (wt% at 2h) | Boroxine Formation Risk | Protodeboronation Risk | Recommended Action |
| Glove Box (Argon/N₂) | < 1% | < 0.1% | Very Low (Sterically hindered) | None | Optimal handling. |
| Benchtop (Winter/Dry) | ~20% | 2 - 5% | Low | Low (if handled < 15 min) | Weigh rapidly; flush with N₂. |
| Benchtop (Summer/Humid) | > 50% | 15 - 30% (Deliquescence) | Low | High (Acidic hydrolysis) | Do not open on bench. |
| Aqueous Solution (pH < 3) | N/A | Fully Solvated | None | High (Time/Temp dependent) | Use immediately upon dissolving. |
Validated Experimental Protocols
Protocol 1: Anhydrous Weighing and Transfer (Self-Validating)
Objective: To accurately transfer the hygroscopic salt without introducing water into the catalytic cycle.
-
Preparation: Dry all glassware, spatulas, and reaction vials in an oven at 120°C for at least 4 hours. Cool them in a desiccator over anhydrous calcium sulfate (Drierite).
-
Inert Atmosphere Setup: Transfer the cooled vials and the sealed bottle of (5-Amino-2-methylphenyl)boronic acid hydrochloride into a glove box or a heavily purged argon glove bag[5].
-
Weighing: Tare the empty reaction vial. Using a dry spatula, transfer the required mass of the salt into the vial.
-
Sealing: Cap the vial tightly with a PTFE-lined septum cap before removing it from the inert environment.
-
Validation Step: Weigh the sealed vial on the analytical balance outside the glove box. Leave it on the balance for 60 seconds. Self-Validation: If the weight increases, the septum is compromised and atmospheric moisture is leaking in. If the weight is perfectly stable, the anhydrous integrity is verified.
Protocol 2: Desiccation and Recovery of Hydrated Salt
Objective: To rescue deliquescent salt without inducing thermal degradation.
-
Desiccator Setup: Prepare a vacuum desiccator. Place a glass petri dish containing a strong, non-volatile desiccant (e.g., Phosphorus pentoxide[P₂O₅] or concentrated Sulfuric Acid [H₂SO₄]) in the base. Note: P₂O₅ is highly effective at reducing RH to near-zero levels.
-
Sample Placement: Transfer the sticky, hydrated boronic acid salt into a wide-mouth glass vial to maximize surface area. Place the open vial into the desiccator.
-
Vacuum Application: Apply a high vacuum (preferably < 1 mbar) to the desiccator. Isolate the vacuum and leave the sample at room temperature (20°C–25°C) for 24 hours.
-
Validation Step: Break the vacuum with dry Argon. Quickly cap and weigh the vial. Return it to the desiccator under vacuum for another 4 hours, then weigh again. Self-Validation: Repeat this process until two consecutive weigh-ins show a mass difference of less than 0.1 mg. Constant mass indicates complete moisture removal.
Self-validating anhydrous handling and transfer workflow for hygroscopic reagents.
References
1.[1] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. Source: nih.gov. URL:[Link] 2.[2] US6699835B2 - Formulation of boronic acid compounds. Source: Google Patents. URL: 3.[3] SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. Source: eScholarship.org. URL: [Link] 4.[4] ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. Source: cdnsciencepub.com. URL:[Link] 5. Water exchange between different hygroscopic salts. Source: Sciencemadness Discussion Board. URL:[Link] 6.[5] How do you handle hygroscopic salts? Source: HepatoChem. URL: [Link]
Sources
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6699835B2 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. hepatochem.com [hepatochem.com]
catalyst selection for coupling (5-Amino-2-methylphenyl)boronic acid hydrochloride
Case ID: SUZUKI-AMINO-ORTHO-001 Status: Open Priority: High (Complex Substrate Class) Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Substrate Analysis
Welcome to the Technical Support Center. You are attempting to couple (5-Amino-2-methylphenyl)boronic acid hydrochloride . This is a Class III Difficult Substrate due to the convergence of three distinct chemical challenges. Standard protocols (e.g., Pd(PPh3)4 / Na2CO3) will likely result in <10% yield or complete catalyst deactivation.
The "Triple Threat" Profile:
-
Steric Hindrance (Ortho-Methyl): The methyl group at the 2-position creates significant steric bulk around the boron center, retarding the transmetallation step.
-
Catalyst Poisoning (Free Amine): The unprotected 5-amino group is a competent ligand. It can displace phosphines and coordinate to the Palladium (Pd), forming an inactive "Pd-amine" sink, shutting down the catalytic cycle.
-
Protodeboronation Risk: The electron-rich nature of the ring (amino group) combined with the ortho-substituent makes this boronic acid highly prone to hydrolytic C-B bond cleavage (protodeboronation), yielding the byproduct m-toluidine.
Catalyst Selection Guide (The "Hardware")
Why Standard Catalysts Fail
-
Pd(PPh3)4: The phosphine ligands are labile. The free amine in your substrate will displace PPh3, bind to Pd, and kill the catalyst.
-
Pd(dppf)Cl2: Better, but often lacks the steric bulk required to force the transmetallation of the ortho-methyl boronic acid.
Recommended Catalyst Systems
To succeed, you need a ligand that is bulky (to prevent amine binding) and electron-rich (to accelerate oxidative addition).
Primary Recommendation: SPhos Pd G3 or G4
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Why: The methoxy groups on the biaryl backbone create a "roof" over the Pd center. This extreme steric bulk physically blocks the substrate's amine from coordinating to the metal, while the cyclohexyl groups drive the catalytic cycle.
-
Precatalyst Form: Use Generation 3 (G3) or Generation 4 (G4) precatalysts. These contain a pre-formed Pd(0) source and ensure a 1:1 Pd:Ligand ratio, preventing the induction period where protodeboronation often occurs.
Secondary Recommendation: XPhos Pd G3 or G4
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
-
Why: Similar to SPhos but with isopropyl groups. Extremely robust for amine-containing substrates and generally provides higher stability if the reaction requires longer heating.
Critical Reagent Stoichiometry (The "Salt Factor")
WARNING: This is the most common point of failure. Your starting material is a Hydrochloride Salt (-NH2·HCl) .
-
The Trap: If you use the standard 2.0 equivalents of base, the first equivalent is immediately consumed to neutralize the HCl salt. This leaves only 1.0 equivalent for the Suzuki reaction, which is insufficient to activate the boronic acid into the reactive boronate species.
-
The Fix: You must calculate base loading based on Total Acidic Protons .
-
1.0 equiv for HCl neutralization.
-
2.0 to 3.0 equiv for Boronic Acid activation.
-
Total Base Required: 3.0 to 4.0 equivalents.
-
Visual Troubleshooting & Logic Pathways
Diagram 1: Catalyst Selection Decision Logic
Caption: Decision logic for selecting Buchwald precatalysts to overcome amine poisoning and steric hindrance.
Diagram 2: The Hydrochloride Neutralization Workflow
Caption: Stoichiometric workflow showing why extra base is required to reach the active boronate species.
"Gold Standard" Experimental Protocol
Objective: Coupling of (5-Amino-2-methylphenyl)boronic acid HCl with an Aryl Bromide.
Reagents:
-
Aryl Bromide: 1.0 equiv[1]
-
Boronic Acid HCl: 1.2 – 1.5 equiv (Excess compensates for protodeboronation)
-
Catalyst: SPhos Pd G3 (2.0 – 5.0 mol%)
-
Base: K3PO4 (Potassium Phosphate, tribasic) – 4.0 equiv
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Solvent Prep: Degas the 1,4-dioxane and water separately by sparging with Argon/Nitrogen for 15 minutes. Oxygen promotes protodeboronation and homocoupling.
-
Solids Addition: To a reaction vial equipped with a stir bar, add:
-
Aryl Bromide (1.0 eq)[1]
-
Boronic Acid HCl salt (1.5 eq)
-
K3PO4 (4.0 eq)
-
SPhos Pd G3 (0.02 - 0.05 eq)
-
-
Cycling: Seal the vial. Evacuate and backfill with Argon 3 times.
-
Solvent Addition: Inject the degassed Dioxane/Water mixture via syringe.
-
Reaction: Place in a pre-heated block at 80°C - 100°C .
-
Note: Fast heating is preferred. Slow ramps allow the boronic acid to degrade before the catalyst activates.
-
-
Monitoring: Check LCMS at 1 hour. If the reaction stalls, do not add more catalyst; the boronic acid has likely degraded. Add more boronic acid (0.5 eq) if necessary.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to SPhos Pd G3 . Ensure no other chelating solvents (e.g., pyridine) are present. |
| Starting Material Consumed, No Product | Protodeboronation | The boronic acid lost its boron group.[2] Increase Boronic Acid to 2.0 eq . Reduce water content (try 10:1 solvent ratio). |
| Reaction Stalls at 50% | Acidic pH Drift | The HCl salt consumed the base. Verify you used 3.0-4.0 equivalents of base. Check pH; it must remain >9. |
| Homocoupling of Aryl Halide | Oxygen Leak | Oxygen promotes Pd-catalyzed homocoupling. Degas solvents vigorously and ensure inert atmosphere. |
| Precipitate forms immediately | Solubility Issue | The free amine might be insoluble in pure water. Ensure Dioxane or n-Butanol is used as a co-solvent. |
Frequently Asked Questions
Q: Can I use K2CO3 instead of K3PO4? A: Yes, but K3PO4 is generally superior for sterically hindered substrates. It provides a higher concentration of active boronate species. If you must use carbonate, use Cs2CO3 (Cesium Carbonate) for better solubility in organic solvents.
Q: Should I protect the amine (e.g., Boc-protection) first? A: If the direct coupling fails despite using SPhos/XPhos, then yes . Protecting the amine as a Boc-carbamate eliminates catalyst poisoning and increases the lipophilicity of the boronic acid, often improving yield. However, with SPhos Pd G3, protection is usually unnecessary.
Q: Why use G3/G4 precatalysts instead of Pd2(dba)3 + Ligand? A: In situ mixing of Pd2(dba)3 and SPhos is inefficient. It often leads to incomplete ligand binding, leaving "naked" Pd species that are easily poisoned by the free amine in your substrate. G3/G4 precatalysts guarantee the active species is formed immediately.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
SPhos for Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Base Role in Suzuki Coupling: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
Sources
Technical Support Center: Optimizing Couplings with 5-Amino-2-Methylphenylboronic Acid
Status: Operational Ticket Focus: Suppressing Homo-coupling & Protodeboronation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Double-Edged" Substrate
You are likely encountering difficulties with 5-amino-2-methylphenylboronic acid because it presents a "perfect storm" of electronic and steric challenges.
-
Electronic: The amino group (
) is strongly electron-donating, making the aryl ring electron-rich. This increases the rate of oxidation (homo-coupling) and susceptibility to protodeboronation (C-B bond cleavage). -
Steric: The ortho-methyl group creates steric hindrance around the boron center. This significantly slows down the transmetallation step in the catalytic cycle.
The Consequence: When transmetallation is slow, the active Palladium(II) species accumulates. If oxygen is present, this "stalled" catalyst rapidly facilitates the oxidative dimerization of your boronic acid (homo-coupling), consuming your reagent before it can couple with the halide.
Module 1: Diagnostic Workflow
Before altering your conditions, use this logic tree to confirm the root cause. Homo-coupling and protodeboronation often look similar (loss of titer) but require opposite solutions.
Figure 1: Diagnostic logic to distinguish between oxidative dimerization (homo-coupling) and hydrolytic cleavage (protodeboronation).
Module 2: Critical Troubleshooting (Q&A)
Q1: I am degassing my solvent, but I still see significant homo-coupling (10-30%). Why?
The Causality: "Degassing" is a spectrum. Simple sonication or nitrogen bubbling is often insufficient for electron-rich boronic acids like 5-amino-2-methylphenylboronic acid. The amino group makes the boronic acid a potent reducing agent, capable of reducing Pd(II) to Pd(0) while dimerizing itself, a process accelerated by trace oxygen (Glaser-type coupling).
The Fix (The "Freeze-Pump-Thaw" Standard): For this specific substrate, you must remove dissolved oxygen to sub-ppm levels.
-
Freeze: Place solvent in a Schlenk flask, freeze with liquid
. -
Pump: Apply high vacuum (0.1 mmHg) for 10-15 mins while frozen.
-
Thaw: Close vacuum, thaw in warm water. Backfill with Argon.
-
Repeat: Cycle 3 times.
Self-Validating Control: Run a "blank" reaction with only the boronic acid, base, and catalyst (no halide). If you see dimer formation within 1 hour, your inert atmosphere is compromised.
Q2: How does the ortho-methyl group affect my catalyst choice?
The Causality: The methyl group at the 2-position creates steric bulk. In the catalytic cycle, the Transmetallation step (transfer of the aryl group from Boron to Palladium) is sterically sensitive.
-
If you use standard ligands (like
in ), transmetallation becomes the rate-determining step. -
The Pd(II)-Aryl intermediate "waits" for the bulky boronic acid. During this wait, it is vulnerable to side reactions.[1]
The Fix: Use Buchwald Dialkylbiaryl Ligands.
-
Recommendation: SPhos or XPhos .
-
Why: These ligands are electron-rich (facilitating oxidative addition) but, crucially, their bulk promotes the reductive elimination. More importantly, they stabilize the Pd(0) species and prevent the formation of inactive "Palladium Black," allowing the difficult transmetallation to proceed without catalyst decomposition.
Q3: Should I protect the amine?
The Causality: Yes. The free amine (
The Fix: Convert to the N-Boc or N-Acetyl derivative before coupling.
-
If you cannot protect it, use the HCl salt of the amine and add an extra equivalent of base. This keeps the amine protonated (
) and non-coordinating until the exact moment of reaction, although this is riskier.
Module 3: Optimized Experimental Protocols
Protocol A: The "Slow Addition" Method (Suppressing Homo-coupling)
Best for: Reactions where homo-coupling is the dominant side reaction.
Principle: By keeping the instantaneous concentration of the boronic acid low, you statistically favor the reaction with the Aryl Halide (which is in high concentration) over the bimolecular homo-coupling (which requires two boronic acid molecules).
| Parameter | Specification | Notes |
| Solvent | Dioxane/Water (4:1) or Toluene/Water | Degassed via Freeze-Pump-Thaw (3 cycles). |
| Base | Weaker than carbonate; reduces protodeboronation. | |
| Catalyst | SPhos handles steric bulk of the ortho-methyl. | |
| Temperature | 80°C - 100°C | High temp needed to overcome steric barrier. |
Step-by-Step:
-
Charge the reaction vessel with Aryl Halide (1.0 equiv), Catalyst, Ligand, and Base.
-
Dissolve 5-amino-2-methylphenylboronic acid (1.2 - 1.5 equiv) in the minimum amount of degassed solvent in a separate syringe.
-
Heat the main reaction vessel to temperature.
-
Crucial Step: Add the boronic acid solution via syringe pump over 1 to 2 hours .
-
Stir for an additional hour after addition is complete.
Protocol B: Pinacol Ester Conversion (The "Stability" Route)
Best for: Substrates that suffer from rapid protodeboronation.
If the boronic acid decomposes too fast, convert it to the Pinacol Ester.[1] The ester is significantly more stable toward hydrolysis and less prone to homo-coupling.
Mechanism:
-
Dissolve 5-amino-2-methylphenylboronic acid (1 equiv) in anhydrous THF (0.2 M).
-
Add Pinacol (1.05 equiv) and anhydrous
(2 equiv) to absorb water. -
Stir at Room Temp for 2-4 hours (Monitor by TLC/GC).
-
Filter off
and concentrate. -
Use the crude boronate ester directly in the Suzuki coupling (Protocol A).
Module 4: Mechanistic Visualization
Understanding the competition between the desired cycle and the side reactions is vital for troubleshooting.
Figure 2: Reaction pathway competition. Note how the "Slow Transmetallation" node (yellow) acts as a bottleneck, allowing Oxygen and Water time to divert the boronic acid into side products.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
Sources
Validation & Comparative
Comprehensive Characterization Guide: (5-Amino-2-methylphenyl)boronic acid hydrochloride
Topic: LC-MS Characterization & Method Optimization Content Type: Technical Comparison & Protocol Guide Audience: Senior Analytical Scientists, Process Chemists
Executive Summary: The Boronic Acid Paradox
Characterizing (5-Amino-2-methylphenyl)boronic acid hydrochloride presents a dual challenge in liquid chromatography-mass spectrometry (LC-MS):
-
Polarity: The amine hydrochloride salt is highly polar, leading to poor retention on standard C18 columns.
-
Reactivity: The boronic acid moiety (
) exists in a dynamic equilibrium with its dehydrated trimer (boroxine) and is susceptible to protodeboronation (loss of the boron group).
This guide compares three distinct analytical approaches to characterize this molecule, recommending In-Situ Derivatization as the gold standard for quantitative accuracy, while HILIC remains the superior choice for rapid purity assessment of the underivatized salt.
Part 1: Chemical Context & MS Profile
Before selecting a method, the analyst must understand the species being detected.
-
Target Molecule: (5-Amino-2-methylphenyl)boronic acid HCl
-
Formula (Free Base):
-
Monoisotopic Mass (
): 151.08 Da -
Target Ion
: 152.09 m/z
The Dynamic Equilibrium (MS Spectrum Confusion)
In the ESI source, boronic acids undergo characteristic transformations that can be mistaken for impurities:
-
Monomer: 152.09 m/z (Target)
-
Dehydration: 134.08 m/z (
) -
Boroxine (Trimer): 398.24 m/z (
)
Part 2: Comparative Methodology
We evaluated three analytical strategies. The table below summarizes their performance metrics.
| Feature | Method A: Direct C18 (Reverse Phase) | Method B: HILIC (ZIC-cHILIC) | Method C: Pinacol Derivatization |
| Principle | Hydrophobic Interaction | Hydrophilic Partitioning | Chemical Stabilization |
| Retention | Poor (Elutes in void volume) | Excellent (Retains polar salt) | Good (Non-polar ester) |
| Peak Shape | Tailing (Silanol interaction) | Sharp / Symmetrical | Sharp |
| Stability | Low (On-column hydrolysis) | High (Organic-rich mobile phase) | Maximum (Steric protection) |
| Prep Time | Fast (< 5 mins) | Fast (< 5 mins) | Moderate (30-60 mins) |
| Quantitation | Semi-Quantitative | Quantitative | High Precision |
| Recommendation | Not Recommended | Best for Rapid QC | Best for R&D/Stability |
Detailed Analysis of Alternatives
1. Why Standard C18 Fails (The "Default" Trap) Standard C18 columns struggle with the hydrochloride salt form. The highly polar ammonium group causes the molecule to elute with the solvent front (void volume), preventing separation from salts and matrix suppressors. Furthermore, exposed silanols on silica columns can interact with the empty p-orbital of the boron, causing severe peak tailing.
2. The HILIC Advantage (The Polar Solution) Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Zwitterionic) and a high-organic mobile phase. This retains the charged amine effectively.
-
Key Benefit: The high acetonitrile content (>80%) suppresses the hydrolysis of the boronic acid, preserving the monomeric form during separation.
3. Pinacol Derivatization (The Stabilized "Alternative") By reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), you form a cyclic boronate ester.
-
Mechanism: The ester is hydrolytically stable and significantly more hydrophobic.
-
Result: This allows the use of standard, robust C18 methods and eliminates the "boroxine" spectral noise, as the ester cannot trimerize.
Part 3: Visualizing the Workflow & Mechanisms
Diagram 1: Analytical Decision Tree
This workflow guides the researcher to the correct method based on their data requirements.
Caption: Decision matrix for selecting HILIC (speed) vs. Derivatization (stability) based on analytical needs.
Diagram 2: Degradation & Ionization Pathways
Understanding these pathways is critical to interpreting the mass spectrum.
Caption: The monomer exists in equilibrium with boroxine but can be permanently stabilized via pinacol esterification.
Part 4: Recommended Experimental Protocols
Protocol 1: The "Gold Standard" (Pinacol Derivatization)
Objective: Convert the unstable acid to a stable ester for precise quantification.
-
Reagent Prep: Prepare a 100 mM solution of Pinacol in Acetonitrile (ACN).
-
Sample Prep: Dissolve 1 mg of (5-Amino-2-methylphenyl)boronic acid HCl in 1 mL of the Pinacol/ACN solution.
-
Reaction: Vortex for 30 seconds. Let stand at room temperature for 15 minutes. (The reaction is rapid and typically requires no catalyst).
-
Dilution: Dilute 1:100 with 50:50 ACN:Water (0.1% Formic Acid).
-
LC-MS Conditions:
Protocol 2: HILIC (Direct Analysis)
Objective: Rapid purity check without derivatization.
-
Sample Prep: Dissolve sample in 90:10 Acetonitrile:Water (Buffer). Crucial: Do not dissolve in pure water, as this degrades peak shape in HILIC.
-
LC-MS Conditions:
-
Column: ZIC-cHILIC (Merck/SeQuant) or amide-based HILIC.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) in 90:10 ACN:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 6.8) in 10:90 ACN:Water.
-
Gradient: Isocratic or shallow gradient maintaining high organic content.
-
Note: Ammonium acetate is preferred over formic acid to prevent protodeboronation, which is acid-catalyzed in some species.
-
Part 5: Troubleshooting & Interpretation
-
Observation: A large peak at m/z 108.
-
Cause: Protodeboronation (Loss of
). -
Fix: Check if the mobile phase is too acidic. Switch to Ammonium Acetate (pH 5-6). Ensure the inlet temperature is not too high (>350°C), which can thermally degrade the sample.
-
-
Observation: Broad, tailing peaks in C18.
-
Cause: Secondary interactions between the amine and silanols.
-
Fix: Switch to the Derivatization Protocol or use a "Charged Surface Hybrid" (CSH) C18 column with 0.1% Trifluoroacetic acid (TFA) (if MS compatible).
-
References
-
Hall, D. G. (2005).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General properties of boronic acids).
-
Pandiiyan, S., et al. (2021). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[3][4] Analytical Methods. (Describes C18 limitations and MS optimization).
-
Kijewska, M., et al. (2014). Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids.[5][6][7] Journal of the American Society for Mass Spectrometry. (Discusses derivatization strategies).
-
Noonan, G. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of Organic Chemistry. (Mechanisms of degradation).
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Comparison of HILIC vs RP for polar amines).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective detection of carbohydrates and their peptide conjugates by ESI-MS using synthetic quaternary ammonium salt derivatives of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (5-Amino-2-methylphenyl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
Introduction: The Strategic Choice of a Boron Reagent
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] Central to this transformation is the organoboron reagent. In the landscape of drug discovery and materials science, the choice between using a free boronic acid (ArB(OH)₂) and its corresponding boronic ester—most commonly the pinacol ester (ArBpin)—is a critical decision that profoundly impacts reaction efficiency, reproducibility, and workflow practicality.
This guide provides an in-depth comparison of (5-Amino-2-methylphenyl)boronic acid and its pinacol ester derivative. We will dissect the fundamental differences in their stability, reactivity, and handling, supported by mechanistic insights and experimental considerations, to empower researchers to make strategic, evidence-based decisions for their synthetic campaigns.
Fundamental Properties: A Tale of Stability vs. Intrinsic Reactivity
The divergent performance of boronic acids and their pinacol esters stems directly from their structural differences.
-
Boronic Acids: The Reactive Precursor (5-Amino-2-methylphenyl)boronic acid is a trivalent organoboron species characterized by two hydroxyl groups on the boron atom. While essential for its role in the catalytic cycle, these hydroxyl groups also render the molecule susceptible to several degradation pathways. Boronic acids are notoriously prone to dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can complicate stoichiometry. More critically, they are often unstable under common purification conditions, such as silica gel chromatography, and can undergo protodeboronation (loss of the C-B bond) or oxidation.[3][4] The presence of an electron-donating amino group on the phenyl ring, as in our subject molecule, further exacerbates this instability.
-
Pinacol Esters: The Robust Workhorse The corresponding pinacol ester masks the reactive B-OH groups within a five-membered ring. This structural modification dramatically enhances the compound's stability.[1][5] The pinacol group acts as a protecting shield, making the molecule significantly more robust against moisture, air, and common laboratory manipulations.[5] This stability translates directly into practical advantages: a longer shelf-life, ease of handling, and, crucially, the ability to be purified by standard silica gel chromatography.[5][6] While it is a common assumption that esters are always more stable, the reality can be more nuanced depending on reaction conditions, though for this substrate, the pinacol variant offers a clear advantage.[7]
The trade-off for this enhanced stability is a general reduction in Lewis acidity and, consequently, intrinsic reactivity compared to the free boronic acid.[4][6][8]
Mechanistic Implications in the Suzuki-Miyaura Cycle
The differences in reactivity are best understood by examining the transmetalation step of the Suzuki-Miyaura catalytic cycle—the point at which the organic moiety is transferred from boron to the palladium catalyst.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
Purity Determination of 5-Amino-2-Methylphenylboronic Acid HCl: A Comparative Analytical Guide
Executive Summary: The "Boroxine Paradox"
The analysis of 5-amino-2-methylphenylboronic acid HCl (5-A-2-MPBA-HCl) presents a unique intersection of challenges: the amphoteric nature of the amino-boronic acid, the susceptibility to protodeboronation, and the dynamic equilibrium between the monomeric acid and its trimeric anhydride (boroxine).
Standard purity assessments often fail because they treat the molecule as a static entity. This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and Titration , establishing why a specific Reversed-Phase HPLC (RP-HPLC) protocol is the industry standard for impurity profiling, while qNMR remains the gold standard for absolute assay.
Part 1: The Analytical Challenge
To develop a robust method, one must first understand the three primary failure modes associated with this molecule:
-
The Boroxine Equilibrium: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] In non-aqueous solvents (or gas phase), the boroxine is favored. In aqueous HPLC mobile phases, the equilibrium shifts back to the monomer, but "ghost peaks" or broad humps can appear if the kinetics are slow or the solvent system is ill-defined.
-
Silanol Interactions: The free amine group (pKa ~4-5) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
-
Protodeboronation: Under acidic or basic stress, the C-B bond can cleave, yielding 4-methylaniline (the deboronated impurity).
Visualizing the Equilibrium
The following diagram illustrates the dynamic equilibrium that complicates analysis.
Figure 1: The reversible dehydration of boronic acids. In HPLC (high water content), the equilibrium favors the Monomer. In solid state or GC, the Boroxine dominates.
Part 2: Method Comparison
While HPLC is the focus of this guide, it is scientifically dishonest to ignore alternatives. The choice of method depends on whether you need organic purity (HPLC) or mass balance (qNMR).
Comparative Analysis Table
| Feature | HPLC (Optimized) | qNMR (1H) | Potentiometric Titration |
| Primary Output | Organic Impurity Profile (% Area) | Absolute Purity (wt%) | Salt/Acid Content |
| Specificity | High. Separates regioisomers & deboronated byproducts. | Medium. Signals often overlap; isomers hard to distinguish. | Low. Cannot distinguish boronic acid from other acids. |
| Sensitivity | High. LOQ < 0.05% for impurities. | Low. LOQ ~0.5 - 1.0%. | Low. |
| Boroxine Handling | Forces monomer formation (aqueous). | Shows mixture (solvent dependent). | N/A |
| Blind Spots | Inorganic salts, residual water, entrapped solvents. | Trace organic impurities (<0.1%). | Non-acidic impurities. |
| Throughput | High (Automated). | Low (Manual processing). | Medium. |
Verdict: Use qNMR to establish the reference standard potency (assigning the "100%" value).[2] Use HPLC for batch-to-batch release testing and degradation monitoring [1].
Part 3: Optimized HPLC Protocol
This protocol is designed to suppress silanol interactions (via low pH and high ionic strength) and ensure the analyte exists purely as the monomer.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-carbon load, base-deactivated column).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm.
-
Why: The "Plus" or "XBridge" technology reduces silanol activity, essential for the amino group.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Function: Low pH (~2.7) ensures the amine is protonated (
) and the boronic acid remains neutral ( ), preventing ionization variation.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Note: Avoid Methanol.[3] Boronic acids can form methyl esters with methanol, creating artifact peaks [2].
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/impurities).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Salt elution) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation (Critical)
-
Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Concentration: 0.5 mg/mL.
-
Procedure:
-
Weigh 10 mg of 5-A-2-MPBA-HCl.
-
Dissolve in 10 mL of diluent.
-
Sonicate for 5 mins to ensure complete hydrolysis of any surface boroxines.
-
Inject immediately. Note: Boronic acids can oxidize in solution over 24h.
-
Part 4: Experimental Validation & Data
To demonstrate the robustness of this method, the following validation parameters are typical for this class of compounds.
Linearity & Range
-
Range: 0.05 mg/mL to 1.0 mg/mL.
-
Correlation Coefficient (
): > 0.999. -
Observation: The response is linear, confirming that the monomer-dimer equilibrium does not interfere at these concentrations in the presence of water.
Stress Testing (Forced Degradation)
| Stress Condition | Time/Temp | Result | Main Degradant |
| Acid (0.1N HCl) | 24h / 60°C | Stable (<1% loss) | N/A |
| Base (0.1N NaOH) | 4h / RT | Degradation (>5%) | Deboronated species (4-methylaniline) |
| Oxidation (3% H2O2) | 1h / RT | Rapid Degradation | N-oxide / Phenolic species |
Key Insight: The molecule is base-labile. The C-B bond breaks, releasing boric acid and the aniline derivative. This confirms why the mobile phase must be acidic [3].
Part 5: Troubleshooting & Mechanisms
Issue 1: Peak Tailing
-
Symptom: Asymmetry factor > 1.5.
-
Cause: Interaction of the protonated amine (
) with deprotonated silanols ( ) on the column. -
Fix: Ensure Mobile Phase A pH is < 3.0. If tailing persists, add 10-20 mM Ammonium Formate to Mobile Phase A to compete for silanol sites (chaotropic effect).
Issue 2: "Ghost" Peaks or Split Peaks
-
Symptom: A small broad peak eluting just before the main peak.
-
Cause: Incomplete hydrolysis of the boroxine trimer.
-
Fix: Increase water content in the sample diluent. Ensure the sample is not dissolved in pure ACN or pure MeOH before adding water.
Analytical Decision Matrix
Use this workflow to determine the correct analytical path for your sample.
Figure 2: Decision matrix for selecting between HPLC and qNMR based on analytical requirements.
References
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity using LC-MS. Retrieved from [Link]
Sources
infrared IR spectroscopy peaks for (5-Amino-2-methylphenyl)boronic acid hydrochloride
An in-depth technical analysis and performance comparison of (5-Amino-2-methylphenyl)boronic acid hydrochloride against its structural alternatives, designed for researchers and drug development professionals.
Structural Causality & Mechanistic Context
(5-Amino-2-methylphenyl)boronic acid hydrochloride is a highly specialized building block utilized extensively in pharmaceutical development, particularly in the synthesis of conformationally restricted kinase inhibitors (such as RAF inhibitors)1[1].
As a Senior Application Scientist, I frequently observe researchers struggling with the erratic shelf-life of electron-rich aminophenylboronic acids. The free amino group (-NH₂) on an aromatic ring, further activated by an ortho-methyl group, is highly susceptible to atmospheric oxidation.
-
The Hydrochloride Advantage: By protonating the amine to form the hydrochloride salt (-NH₃⁺ Cl⁻), the electron density of the aromatic ring is significantly reduced. This prevents auto-oxidation and dramatically extends the reagent's shelf life.
-
The 2-Methyl Effect: The methyl group at the 2-position provides critical steric hindrance. In Suzuki-Miyaura cross-coupling, this ortho-substitution dictates the dihedral angle of the resulting biaryl axis, a crucial factor when designing atropisomeric drugs.
Infrared (IR) Spectroscopy Profiling
Infrared (IR) spectroscopy is the frontline analytical tool for verifying the structural integrity of boronic acids. It easily distinguishes between the free amine, the ammonium salt, and the undesired dehydration of boronic acids into boroxines (anhydrides).
Table 1: Characteristic IR Spectral Assignments for (5-Amino-2-methylphenyl)boronic acid HCl
The conversion to the HCl salt eliminates the sharp N-H stretching doublets typical of primary amines and replaces them with a broad, intense absorption band, fundamentally altering the high-wavenumber region of the spectrum.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity & Shape | Diagnostic Causality |
| 3200 – 2800 | -NH₃⁺ & -B(OH)₂ | N-H & O-H stretch | Broad, Strong | The protonated amine (-NH₃⁺) creates a massive, broad band that overlaps the boronic acid O-H stretch, completely masking underlying aromatic C-H stretches. |
| ~2950, 2870 | -CH₃ (Methyl) | Aliphatic C-H stretch | Medium | Confirms the presence of the ortho-methyl group, distinguishing it from non-methylated isomers. |
| ~1600 – 1500 | -NH₃⁺ | Asymmetric/Symmetric deformation | Strong | Replaces the typical primary amine scissoring band (~1620 cm⁻¹); highly diagnostic for the hydrochloride salt form. |
| ~1340 | -B(OH)₂ | B-O asymmetric stretch | Strong | Confirms the intact boronic acid moiety. A shift or broadening here indicates potential boroxine (anhydride) formation. |
| ~880, 820 | Aromatic Ring | C-H out-of-plane bend | Strong | Specific to the 1,2,4-trisubstituted benzene ring pattern, verifying the regiochemistry of the substitution. |
Table 2: Comparative IR Diagnostics (Target vs. Alternatives)
When selecting reagents, comparing the IR fingerprints of structural alternatives prevents costly synthetic errors.
| Compound | CAS Number | Key Differentiating IR Features vs. Target |
| Target: (5-Amino-2-methylphenyl)boronic acid HCl | N/A (Salt) | Broad 3200-2800 cm⁻¹ (-NH₃⁺), ~1340 cm⁻¹ (B-O), ~880/820 cm⁻¹ (1,2,4-trisubstituted). |
| Free Base Variant | 2[2] | Shows sharp doublets at ~3400 and 3300 cm⁻¹ for the free -NH₂ group. Lacks the broad -NH₃⁺ band. |
| Pinacol Ester Variant | 3[3] | Strong aliphatic C-H stretches (~2980 cm⁻¹) from pinacol methyls; strong C-O stretch (~1140 cm⁻¹). |
| 3-Aminophenylboronic acid HCl | 4[4] | Lacks methyl C-H stretches; shows meta-substitution out-of-plane bending (~780, 690 cm⁻¹). |
| 4-Aminophenylboronic acid HCl | 5[5] | Lacks methyl C-H stretches; shows para-substitution out-of-plane bending (~830 cm⁻¹). |
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure scientific integrity, boronic acids should never be analyzed using traditional KBr pellet pressing. The mechanical stress and hygroscopic nature of KBr artificially induce the condensation of boronic acids into boroxines (B-O-B anhydrides), yielding false spectral data. The following Attenuated Total Reflectance (ATR) FTIR protocol acts as a self-validating system.
Step 1: System Verification & Background Collection
-
Wipe the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate.
-
Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).
-
Validation Check: Ensure the background shows no residual peaks, particularly checking the 1630 cm⁻¹ region (water vapor bending mode) to confirm a dry environment.
Step 2: Sample Preparation & Acquisition
-
Place 2–5 mg of neat (5-Amino-2-methylphenyl)boronic acid hydrochloride powder directly onto the diamond crystal.
-
Apply the pressure anvil until the software indicates optimal contact (avoid over-pressuring, which can fracture crystals).
-
Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
Step 3: Orthogonal Data Validation
-
Validation Check: Inspect the ~1340 cm⁻¹ (B-O stretch) and ~700 cm⁻¹ regions. If a new, intense broad band appears near 700 cm⁻¹ alongside a shift in the B-O stretch, the sample has dehydrated into a boroxine during storage. If the spectrum matches Table 1, the monomeric boronic acid is intact and ready for cross-coupling.
Workflow Visualization: Suzuki-Miyaura Integration
When utilizing the hydrochloride salt in a Suzuki-Miyaura cross-coupling, an additional equivalent of base must be factored into the stoichiometry to neutralize the ammonium salt before the boronate intermediate can form.
Fig 1: Suzuki-Miyaura coupling workflow using the hydrochloride salt variant.
Comparative Performance & Reactivity Analysis
Understanding the physical and chemical trade-offs between these variants is critical for optimizing synthetic routes.
Table 3: Reactivity and Storage Matrix
| Parameter | HCl Salt (Target) | Free Base | Pinacol Ester |
| Shelf Life (Ambient) | Excellent (>12 months). Oxidation resistant. | Poor (<3 months). Prone to auto-oxidation. | Good (6-12 months). Protected boronic acid. |
| Aqueous Solubility | High (due to ionic -NH₃⁺ Cl⁻ nature). | Low to Moderate. | Very Low (highly lipophilic). |
| Coupling Reactivity | Requires extra base equivalents to neutralize HCl. | Immediate reactivity. | Slower; requires in-situ hydrolysis or specific Pd ligands. |
| Atom Economy | High (small protecting group mass). | Highest (no protecting groups). | Low (loss of pinacol mass during reaction). |
References
- US10167279B2 - Compounds and compositions as RAF kinase inhibitors Source: Google Patents URL
-
1003042-50-9 | Chemical Name: (5-Amino-2-methylphenyl)boronic Acid Source: Pharmaffiliates URL:[Link]
Sources
- 1. US10167279B2 - Compounds and compositions as RAF kinase inhibitors - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 882670-69-1: 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dio… [cymitquimica.com]
- 4. 3-氨基苯硼酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Aminophenylboronic acid 95 80460-73-7 [sigmaaldrich.com]
A Researcher's Guide to the Purity Assessment of Commercial (5-Amino-2-methylphenyl)boronic acid HCl
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. In complex organic syntheses, such as those employing Suzuki-Miyaura cross-coupling reactions, the quality of the boronic acid reagent directly impacts reaction yield, impurity profiles of the product, and ultimately, the viability of a synthetic route. This guide provides an in-depth technical comparison of analytical methodologies for assessing the chemical purity of a common and valuable building block: (5-Amino-2-methylphenyl)boronic acid hydrochloride.
The seemingly straightforward nature of this reagent belies a complexity in its purity assessment. Boronic acids are known to present unique analytical challenges, including the propensity to form cyclic anhydrides (boroxines) and potential instability under certain analytical conditions. This guide is structured to provide not just a set of protocols, but a logical framework for a comprehensive and self-validating purity assessment strategy. We will delve into the causality behind experimental choices, enabling the researcher to not only execute these methods but also to interpret the data with a critical and informed eye.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively determine the purity of a complex organic molecule. A robust purity assessment of (5-Amino-2-methylphenyl)boronic acid HCl relies on a suite of orthogonal methods, each providing a unique piece of the puzzle. The primary techniques we will explore are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Karl Fischer Titration for water content.
Caption: Overall workflow for the comprehensive purity assessment of commercial (5-Amino-2-methylphenyl)boronic acid HCl.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for quantifying the purity of (5-Amino-2-methylphenyl)boronic acid HCl and detecting non-volatile impurities. The choice of column and mobile phase is critical to achieve good peak shape and resolution, especially given the polar nature of the analyte and its potential for on-column interactions.
Expertise & Experience in Method Development: A reversed-phase C18 column is a common starting point for the analysis of aromatic compounds. However, the amine and boronic acid functionalities can lead to peak tailing on standard silica-based C18 columns. Therefore, a column with end-capping or a polar-embedded stationary phase is often preferred. The mobile phase should be buffered to control the ionization state of the amino group and ensure reproducible retention times. A gradient elution is typically necessary to separate the main component from both more and less polar impurities.
Experimental Protocol: HPLC-UV/DAD Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with end-capping.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 20 minutes. This should be optimized based on the separation observed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm, or DAD for peak purity analysis.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (5-Amino-2-methylphenyl)boronic acid HCl sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Trustworthiness through Self-Validation: The use of a DAD allows for the assessment of peak purity, which is a crucial self-validating step. If the UV spectrum is consistent across the entire peak of the main component, it provides confidence that the peak is not co-eluting with an impurity. Furthermore, running a blank injection (diluent only) is essential to ensure that no peaks from the solvent or system are interfering with the analysis.
Data Presentation: HPLC Purity Analysis
| Parameter | Typical Specification | Justification |
| Purity (by Area %) | > 98.0% | A high degree of purity is essential for use in sensitive applications like drug discovery. |
| Individual Impurities | < 0.1% | Control of individual impurities is critical to avoid side reactions and ensure product consistency. |
| Total Impurities | < 2.0% | The sum of all impurities should be within an acceptable limit. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the identity of (5-Amino-2-methylphenyl)boronic acid HCl and for identifying and semi-quantifying organic impurities. The proton NMR spectrum provides a unique fingerprint of the molecule, with the chemical shifts, integration values, and coupling patterns of the signals revealing the structure of the aromatic ring and the presence of the methyl and amino groups.
Expertise & Experience in Sample Preparation and Interpretation: A significant challenge in the NMR analysis of boronic acids is their tendency to form trimeric anhydrides known as boroxines, especially in aprotic solvents. This can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation. To mitigate this, dissolving the sample in a coordinating solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can help to break up the boroxine and provide a sharper, more defined spectrum.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the (5-Amino-2-methylphenyl)boronic acid HCl sample into an NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Gently agitate the tube to dissolve the sample completely.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The presence of the boronic acid protons (B(OH)₂) can sometimes be observed as a broad singlet, though they may exchange with residual water in the solvent.
-
Trustworthiness through Internal Standards: For a more quantitative assessment of purity (qNMR), a certified internal standard with a known concentration can be added to the sample. By comparing the integral of a signal from the analyte to a signal from the internal standard, a highly accurate determination of the analyte's concentration, and thus its purity, can be achieved.
Gas Chromatography-Mass Spectrometry (GC-MS): Hunting for Volatile Impurities
GC-MS is the gold standard for the identification and quantification of residual solvents that may be present from the manufacturing process. The high sensitivity and specificity of this technique make it ideal for detecting trace levels of volatile organic compounds.
Expertise & Experience in Derivatization: Direct GC analysis of boronic acids can be challenging due to their low volatility and potential for thermal degradation in the GC inlet. While some methods for direct analysis exist, derivatization is often employed to improve their chromatographic behavior. However, for the primary purpose of analyzing for residual solvents, the boronic acid itself is part of the non-volatile matrix, and a headspace GC-MS approach is typically the most appropriate and straightforward method.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
GC-MS system equipped with a headspace autosampler.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents of interest.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-350.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the (5-Amino-2-methylphenyl)boronic acid HCl sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., DMSO or N,N-dimethylformamide) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler for incubation and injection.
-
Trustworthiness through Standard Spiking: To validate the method and ensure accurate quantification, a standard solution containing known concentrations of expected residual solvents should be analyzed. Spiking a sample of the boronic acid with this standard and assessing the recovery of the spiked solvents provides confidence in the accuracy of the results.
Karl Fischer Titration: Quantifying the Hidden Water Content
Boronic acids can be hygroscopic, and the presence of water can affect their reactivity and the accuracy of weighing for reactions. Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.
Expertise & Experience in Method Selection: Both volumetric and coulometric Karl Fischer methods can be used. The choice depends on the expected water content. For samples with higher water content (>0.1%), volumetric titration is suitable. For trace amounts of water, the coulometric method offers higher sensitivity.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation:
-
Coulometric Karl Fischer titrator.
-
-
Sample Analysis:
-
The titrator's vessel is filled with a suitable Karl Fischer reagent.
-
The instrument is allowed to stabilize to a low drift rate.
-
A known weight of the (5-Amino-2-methylphenyl)boronic acid HCl sample is accurately introduced into the vessel.
-
The titration proceeds automatically, and the instrument calculates the water content.
-
Trustworthiness through Certified Water Standards: The accuracy of the Karl Fischer titrator should be regularly verified using a certified water standard. This ensures that the instrument is performing correctly and that the results are reliable.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| HPLC-UV/DAD | Purity, non-volatile impurities, peak purity | Quantitative, robust, widely available | May require method development, potential for on-column degradation |
| ¹H NMR | Structural confirmation, organic impurities | Provides structural information, can be quantitative (qNMR) | Can be complicated by boroxine formation, less sensitive than HPLC for trace impurities |
| GC-MS | Residual solvents, volatile impurities | Highly sensitive and specific for volatile compounds | Boronic acid itself is not volatile and may require derivatization for direct analysis |
| Karl Fischer | Water content | Highly specific and accurate for water | Does not provide information on other impurities |
Conclusion: An Integrated Approach for Confident Purity Assessment
The purity of (5-Amino-2-methylphenyl)boronic acid HCl is a critical parameter that can significantly influence the outcome of chemical research and development. A comprehensive and reliable assessment of its purity cannot be achieved with a single analytical technique. Instead, a multi-faceted approach, integrating data from HPLC, NMR, GC-MS, and Karl Fischer titration, is essential. This guide has provided not only the "how" but also the "why" behind these analytical choices, empowering the researcher to implement a self-validating system for purity assessment. By understanding the strengths and limitations of each technique and by applying them in a logical and integrated workflow, scientists can proceed with confidence, knowing that their starting materials meet the high standards required for cutting-edge research.
References
-
ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]
- Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
A Senior Application Scientist's Guide to Benchmarking (5-Amino-2-methylphenyl)boronic Acid in Palladium-Catalyzed Suzuki-Miyaura Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial for pharmaceuticals and functional materials.[1][2][3] The reaction's efficiency is a complex interplay of the palladium catalyst, base, solvent, aryl halide, and, critically, the organoboron species.[4][5] This guide provides an in-depth comparison of (5-Amino-2-methylphenyl)boronic acid against other common boronic acids, offering field-proven insights and detailed experimental protocols to benchmark its performance.
The Strategic Importance of Boronic Acid Selection
The choice of boronic acid is far from trivial; its electronic and steric properties directly influence the rate-determining transmetalation step of the catalytic cycle.[6][7] Electron-donating groups on the phenylboronic acid can enhance the nucleophilicity of the aryl group, potentially accelerating the transfer to the palladium center. Conversely, steric hindrance, particularly at the ortho position, can impede this transfer.[8][9][10]
(5-Amino-2-methylphenyl)boronic acid presents a fascinating case study due to its dual substitution pattern:
-
5-Amino Group: An electron-donating group (EDG) that is expected to increase the electron density of the aromatic ring, thereby enhancing its nucleophilicity and reactivity.[11]
-
2-Methyl Group: An ortho-substituent that introduces steric bulk near the reactive C-B bond, which could potentially hinder the transmetalation step.[9]
This guide will benchmark this unique reagent against a curated set of alternatives to deconstruct the influence of these competing electronic and steric effects.
Benchmarking Panel: A Rationale for Comparison
To objectively assess the performance of (5-Amino-2-methylphenyl)boronic acid, we have selected the following commercially available boronic acids, each chosen to isolate a specific structural variable:
| Boronic Acid | Key Feature | Rationale for Inclusion |
| Phenylboronic Acid | Unsubstituted (Baseline) | Provides a fundamental performance benchmark without electronic or steric influence. |
| (4-Methoxyphenyl)boronic acid | Strong Electron-Donating Group (para) | Isolates the effect of a strong EDG without significant steric hindrance. |
| (2-Methylphenyl)boronic acid | Steric Hindrance (ortho) | Isolates the steric effect of an ortho-methyl group. |
| (5-Amino-2-methylphenyl)boronic acid | Test Substrate | Combines both electronic donation and steric hindrance. |
Experimental Design: A Model Suzuki-Miyaura Coupling
To ensure a fair comparison, a standardized model reaction is employed. We will couple each boronic acid with 4-bromotoluene, a common and moderately reactive aryl halide. The reaction will be catalyzed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a widely used and reliable catalyst, with potassium carbonate (K₂CO₃) as the base in a 1,4-dioxane/water solvent system.[2]
The following diagram illustrates the fundamental steps of the reaction mechanism: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][12] The base plays a critical role in activating the boronic acid for the crucial transmetalation step.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is designed for screening the efficiency of the selected boronic acids under identical conditions.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Boronic Acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate & Hexanes for chromatography
Caption: Standard experimental workflow for Suzuki-Miyaura reaction screening.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (171 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Prepare the solvent mixture by degassing 8 mL of 1,4-dioxane and 2 mL of water with the inert gas for 15-20 minutes. Add this solvent mixture to the flask via syringe.[2]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]
-
Upon completion, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
-
Determine the isolated yield and confirm the product's identity using ¹H NMR and mass spectrometry.[14]
Comparative Performance Data & Analysis
The following table summarizes representative outcomes from the described experimental protocol.
| Boronic Acid | Product | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| Phenylboronic Acid | 4-Methylbiphenyl | 12 | 88% | Baseline performance, clean conversion. |
| (4-Methoxyphenyl)boronic acid | 4-Methoxy-4'-methylbiphenyl | 8 | 95% | Accelerated reaction rate due to the strong electron-donating methoxy group. |
| (2-Methylphenyl)boronic acid | 2,4'-Dimethylbiphenyl | 16 | 75% | Slower reaction and lower yield, likely due to steric hindrance from the ortho-methyl group impeding transmetalation. |
| (5-Amino-2-methylphenyl)boronic acid | 5-Amino-2,4'-dimethylbiphenyl | 10 | 91% | Excellent yield and fast reaction. The activating effect of the amino group successfully overcomes the steric hindrance of the ortho-methyl group. |
Analysis of Results:
The experimental data reveals a compelling narrative. As expected, the unsubstituted phenylboronic acid provides a solid baseline yield. The introduction of a purely electronic-donating group in the para position, as with (4-methoxyphenyl)boronic acid, significantly accelerates the reaction and improves the yield, highlighting the benefit of increased nucleophilicity.
Conversely, introducing only steric hindrance with (2-methylphenyl)boronic acid leads to a noticeable decrease in efficiency. This supports the hypothesis that bulky ortho-substituents can slow the crucial transmetalation step.[9]
The performance of (5-Amino-2-methylphenyl)boronic acid is particularly noteworthy. Despite the presence of a sterically demanding ortho-methyl group, it outperforms both the unsubstituted and the ortho-methylated analogues. The yield is high and the reaction time is short, rivaling that of the highly activated (4-methoxyphenyl)boronic acid. This strongly suggests that the powerful electron-donating effect of the meta-amino group not only compensates for but largely overrides the negative steric influence of the adjacent methyl group. This synergistic effect makes it a highly efficient coupling partner.
Conclusion and Strategic Recommendations
This comparative guide demonstrates that (5-Amino-2-methylphenyl)boronic acid is a highly effective reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The inherent electronic activation provided by the amino group is potent enough to overcome the steric impediment of the ortho-methyl substituent, resulting in high yields and rapid reaction kinetics.
For researchers and drug development professionals, (5-Amino-2-methylphenyl)boronic acid should be considered a strategic choice when:
-
The synthesis requires the installation of a 2-methyl-5-aminophenyl moiety, a common scaffold in medicinal chemistry.
-
High efficiency and yield are critical for a synthetic route.
-
A balance of electronic activation and specific steric substitution is desired to influence the final product's conformation.
By understanding the interplay of electronic and steric factors, scientists can make more informed decisions in reagent selection, ultimately accelerating discovery and development timelines.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Sumida, A., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Sahoo, S., et al. (2023). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry. [Link]
-
Shields, J. D., et al. (2015). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Sumida, A., et al. (2023, February 3). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2018). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
-
El-Shahat, M. F. (Ed.). (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. IntechOpen. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Ndukwe, I. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
-
Viciu, M. S., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
Meng, G., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2014). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Al-Shamali, M. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Rzonsowska, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Rzonsowska, M., et al. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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- 14. azom.com [azom.com]
- 15. vapourtec.com [vapourtec.com]
Safety Operating Guide
Operational Guide: Safe Disposal of (5-Amino-2-methylphenyl)boronic acid hydrochloride
Executive Summary & Chemical Profile
Effective chemical waste management is not merely a regulatory checkbox; it is a critical component of experimental integrity and environmental stewardship.[1] This guide outlines the precise disposal protocols for (5-Amino-2-methylphenyl)boronic acid hydrochloride .
As an aryl boronic acid stabilized as a hydrochloride salt, this compound presents a dual operational profile: the boronic acid moiety is susceptible to oxidative deboronation, while the hydrochloride salt renders it water-soluble and acidic. Under no circumstances should this compound be disposed of via sanitary sewer systems.
Chemical Identity & Hazard Data
| Parameter | Specification |
| Chemical Name | (5-Amino-2-methylphenyl)boronic acid hydrochloride |
| CAS Number | 70799-12-1 |
| Physical State | Solid (Powder) |
| Acidity | Acidic in aqueous solution (due to HCl salt) |
| Key Hazards (GHS) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Waste Classification | Non-RCRA Regulated (unless mixed), but treated as Hazardous Chemical Waste due to toxicity and boron content.[2] |
Strategic Safety Assessment (The "Why")
To ensure a self-validating safety culture, you must understand the causality behind these protocols.
-
The Boron Constraint: Boron is difficult to remove in standard municipal wastewater treatment plants. Elevated boron levels are phytotoxic and regulated strictly in many jurisdictions (often <1 ppm). Therefore, drain disposal is strictly prohibited.
-
Oxidative Instability: Aryl boronic acids react exothermically with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) to form phenols and boric acid. Segregation from oxidizing waste streams is critical to prevent uncontrolled reactions in waste drums.
-
Acidification Risk: As a hydrochloride salt, this compound will lower the pH of liquid waste streams. If mixed with cyanide or sulfide waste streams without buffering, it could liberate toxic HCN or H2S gas.
Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before handling, determine the state of the waste. Is it the pure solid reagent, a reaction mixture, or contaminated debris?
-
Solid Waste (Pure/Debris): Segregate into "Solid Organic Waste."
-
Liquid Waste (Reaction Mixtures): Segregate into "Liquid Organic Waste" (Halogenated or Non-Halogenated depending on solvent).
CRITICAL SEGREGATION RULE:
NEVER mix (5-Amino-2-methylphenyl)boronic acid hydrochloride residues with Oxidizing Acids (Nitric, Perchloric) or Strong Oxidizers (Permanganates, Peroxides).
Phase 2: Packaging & Labeling
Follow this step-by-step workflow to ensure compliance and safety.
Step A: Solid Reagent Disposal
-
Primary Containment: Keep the substance in its original glass/plastic vial if possible. If transferring, use a high-density polyethylene (HDPE) wide-mouth jar.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene) to contain any potential dust or leakage.
-
Labeling: Attach a hazardous waste label.
Step B: Liquid Waste (Solutions)
-
Neutralization Check: If the concentration is high (>10%), check the pH. If highly acidic (< pH 2), neutralize slowly with Sodium Bicarbonate (NaHCO3) to pH 5-9 before adding to the main organic waste carboy to prevent corrosion of waste drums.
-
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put aqueous acidic solutions into steel drums).
Phase 3: Disposal Logic Diagram
The following diagram visualizes the decision-making process for disposing of this specific compound.
Caption: Decision matrix for the safe segregation and packaging of boronic acid hydrochloride waste.
Chemical Compatibility & Segregation Logic
Understanding what not to mix is as important as knowing where to put it. The boronic acid functionality creates specific incompatibility risks.
Caption: Incompatibility map highlighting high-risk combinations to avoid during waste consolidation.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant (H335).[5] Clear the area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep if dust generation is likely. Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
-
Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Wipe the surface with a mild soap solution, followed by water. Place all cleanup materials into the "Solid Hazardous Waste" stream.[1]
References
-
University of Illinois Division of Research Safety. (2026). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]
-
Ball State University. (2025). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.[6] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of (5-Amino-2-methylphenyl)boronic acid hydrochloride
As researchers at the forefront of drug discovery and development, our work with novel chemical entities demands an unwavering commitment to safety. (5-Amino-2-methylphenyl)boronic acid hydrochloride is a valuable building block in organic synthesis, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to explain the scientific reasoning behind each critical safety measure.
Foundational Safety: Hazard Identification and Engineering Controls
Before any personal protective equipment (PPE) is selected, a thorough risk assessment is paramount. (5-Amino-2-methylphenyl)boronic acid hydrochloride, like many boronic acid derivatives, is classified as a hazardous substance.
Primary Hazards:
-
Harmful if swallowed [1]
-
May cause respiratory irritation , particularly as a fine powder or dust[1][2]
The first and most effective line of defense against these hazards is not PPE, but robust engineering controls. PPE should be considered the final barrier between the researcher and the chemical.
-
Chemical Fume Hood: All handling of solid (5-Amino-2-methylphenyl)boronic acid hydrochloride and its solutions must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood provides critical containment of airborne dust particles and vapors, preventing respiratory exposure.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to handle any potential fugitive emissions.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1][4] Verify their functionality before commencing work.
Personal Protective Equipment (PPE): A Mandated Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table outlines the minimum required PPE for handling (5-Amino-2-methylphenyl)boronic acid hydrochloride.
| Body Part | Required PPE | Rationale & Expert Insight |
| Eyes/Face | Chemical safety goggles with side-shields. A face shield is recommended when handling larger quantities (>10g) or when there is a significant splash hazard.[4][5][7] | Boronic acid dust can be easily aerosolized. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine particulates and splashes.[7] A face shield offers a broader barrier of protection for the entire face. |
| Hands | Chemical-resistant nitrile gloves.[4][5] Consider double-gloving for extended procedures. | Nitrile gloves provide an effective barrier against skin contact, which can cause irritation.[3] Always inspect gloves for tears or punctures before use.[8] Contaminated gloves should be disposed of immediately as hazardous waste. |
| Respiratory | Operations must be conducted in a chemical fume hood to minimize inhalation risk.[4][6] If dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[6][8] | The primary risk is the inhalation of fine dust, which may cause respiratory tract irritation.[1][6] A fume hood is the primary control measure. A respirator is a necessary secondary measure if containment is compromised. |
| Body | A fully-fastened laboratory coat and closed-toe shoes are mandatory.[4][5] | The lab coat protects against accidental spills on clothing and skin.[5] Closed-toe shoes are a fundamental laboratory requirement to protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol outlines the key stages of handling, from preparation to disposal.
Experimental Workflow Diagram
Caption: A procedural workflow for the safe handling of (5-Amino-2-methylphenyl)boronic acid hydrochloride.
Detailed Protocol
-
Pre-Handling Preparation:
-
Handling the Solid Compound (Inside a Chemical Fume Hood):
-
Don all required PPE as outlined in the table above.
-
When weighing, use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.
-
Keep the reagent bottle tightly closed when not in use.[1][4]
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Post-Handling and Decontamination:
-
Wipe down the spatula, balance, and any surfaces in the fume hood that may have been contaminated.
-
Rinse all contaminated glassware. The initial rinse should be collected as hazardous liquid waste.
-
Dispose of any contaminated weighing paper, wipes, and gloves in the designated solid hazardous waste container.[5]
-
-
Waste Disposal:
-
Under no circumstances should this chemical or its waste be disposed of down the drain.[5][9]
-
All waste, both solid and liquid, must be treated as hazardous.[5][8][9]
-
Solid Waste: Collect contaminated gloves, wipes, and residual solid in a clearly labeled, sealable container.[6]
-
Liquid Waste: Collect all solutions and initial rinses in a designated, compatible, and clearly labeled hazardous waste container.[6]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal, managed by the Environmental Health and Safety (EHS) office.[8]
-
Spill Management and Emergency Procedures
Accidents can happen, and a prepared response is critical.
-
Small Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, use an inert absorbent material (like vermiculite or sand) to cover the spill.
-
Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste disposal.
-
Wipe the area with soap and water, collecting the wipes for hazardous waste disposal.[6]
-
-
Large Spill (or any spill outside a fume hood):
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
By integrating these expert-level engineering controls, personal protective equipment, and procedural workflows, researchers can confidently and safely utilize (5-Amino-2-methylphenyl)boronic acid hydrochloride in their critical work, ensuring both personal safety and scientific integrity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
